Dehydroglaucine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5,15,16-tetramethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,3,5,7,9(17),13,15-heptaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20/h8-11H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUHGAKUNBFQJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C4C=C(C(=CC4=CC1=C23)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176762 | |
| Record name | 4H-Dibenzo(de,g)quinoline, 5,6-dihydro-1,2,9,10-tetramethoxy-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22212-26-6 | |
| Record name | Didehydroglaucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022212266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-Dibenzo(de,g)quinoline, 5,6-dihydro-1,2,9,10-tetramethoxy-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Dehydroglaucine: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroglaucine is a naturally occurring aporphine alkaloid that has garnered interest within the scientific community for its potential pharmacological activities. As an acetylcholinesterase inhibitor and an antimicrobial agent, it presents a compelling case for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological signaling pathways. All quantitative data has been summarized into structured tables for comparative analysis, and key experimental workflows are visualized through diagrams to facilitate a comprehensive understanding.
Natural Sources of this compound
This compound has been identified in several plant species, primarily within the Papaveraceae and Magnoliaceae families. The concentration of this alkaloid can vary depending on the plant species, geographical location, and harvesting time.
Primary Botanical Sources
-
Corydalis Species: this compound is a constituent of various Corydalis species, including Corydalis yanhusuo and Corydalis turtschaninovii.[1] These plants have a long history of use in traditional medicine.
-
Glaucium flavum (Yellow Horned Poppy): This plant is another significant source of this compound.[2] Interestingly, this compound can also be formed through the air oxidation of glaucine, another major alkaloid present in this plant.[2]
-
Liriodendron tulipifera (Tulip Tree): The heartwood of the tulip tree has been found to contain this compound.[3]
Quantitative Analysis of this compound Content
Precise quantification of this compound in its natural sources is crucial for standardization and for developing efficient extraction protocols. While comprehensive data remains somewhat limited, available studies provide valuable insights. A study on Corydalis yanhusuo that optimized an extraction and purification process for total alkaloids reported the content of several major alkaloids, although this compound itself was not individually quantified in the final product which contained 14.03% glaucine and 13.11% dehydrocorydaline.[4] Research on Glaucium flavum has focused on quantifying other major alkaloids like protopine (0.84% in the root) and glaucine in the aerial parts, indicating that this compound may be a minor component or its concentration is highly variable.[5]
| Plant Source | Part of Plant | Reported this compound Content | Other Major Alkaloids | Reference |
| Corydalis yanhusuo | Tuber | Not explicitly quantified | Glaucine (14.03%), Dehydrocorydaline (13.11%) | [4] |
| Glaucium flavum | Aerial Parts | Not explicitly quantified | Glaucine (major) | [5] |
| Glaucium flavum | Root | Not explicitly quantified | Protopine (0.84%), Bocconoline (0.07%) | [5] |
| Liriodendron tulipifera | Heartwood | Present, but not quantified | Liriodenine | [3] |
Table 1: Natural Sources and Reported Alkaloid Content
Isolation and Purification of this compound
The isolation of this compound from its natural sources involves a multi-step process that typically includes extraction, fractionation, and chromatography. The selection of the appropriate methodology is critical to achieving high purity and yield.
General Extraction and Fractionation Protocol
A common initial step is the extraction of total alkaloids from the dried and powdered plant material. This is often followed by an acid-base fractionation to separate the alkaloids from other plant constituents.
Experimental Protocol: Acid-Base Extraction of Alkaloids from Glaucium flavum
-
Extraction: The air-dried and powdered aerial parts of G. flavum (1.1 kg) are repeatedly extracted with 70% ethyl alcohol (5 x 3 L) at room temperature.[1]
-
Concentration: The resulting ethanol extract is concentrated under reduced pressure to yield a residue (182 g).[1]
-
Acidification and Partitioning: A portion of the residue (100 g) is suspended in a 5% aqueous solution of hydrochloric acid (1 L) and then extracted with methylene chloride (6 x 0.5 L). This step separates the acidic and neutral compounds into the organic phase, while the protonated alkaloids remain in the aqueous acidic phase.[1]
-
Basification and Re-extraction: The acidic aqueous solution is then made alkaline (pH ~9-10) with an appropriate base (e.g., ammonium hydroxide).
-
Final Extraction: The basified aqueous solution is extracted again with an organic solvent like methylene chloride or chloroform to yield the crude alkaloid fraction.
General workflow for the isolation of this compound.
Chromatographic Purification Techniques
Subsequent purification of this compound from the crude alkaloid mixture is typically achieved using various chromatographic methods.
1. Column Chromatography
Silica gel column chromatography is a standard method for the separation of alkaloids.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Preparation: A glass column is packed with silica gel as the stationary phase.
-
Loading: The crude alkaloid extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.
-
Elution: A gradient of solvents with increasing polarity is used to elute the compounds. For the separation of alkaloids from G. flavum, a gradient starting with petroleum ether and progressively adding methylene chloride and then methanol has been used.[1]
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.
-
Final Purification: Fractions containing the target compound are pooled and may require further chromatographic steps to achieve high purity.
2. High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby minimizing irreversible adsorption of the sample. It is particularly well-suited for the separation of alkaloids.
Experimental Protocol: HSCCC for Alkaloid Separation (Adapted for this compound)
-
Solvent System Selection: A suitable two-phase solvent system is crucial for successful HSCCC separation. A mixture of chloroform-n-butanol-methanol-water (4:1:2:5 v/v/v/v) has been used for related alkaloids.[1] The partition coefficient (K) of this compound in this system should be determined to ensure it is within the optimal range (typically 0.5 < K < 2.0).
-
HSCCC Operation:
-
Sample Injection: Once hydrodynamic equilibrium is reached, the crude alkaloid sample, dissolved in a mixture of the two phases, is injected.
-
Fraction Collection and Analysis: The effluent is monitored with a UV detector (e.g., at 282 nm), and fractions are collected based on the chromatogram.[1] The purity of the fractions is then assessed by HPLC.
References
- 1. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 2. researchgate.net [researchgate.net]
- 3. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes [mdpi.com]
- 4. [PDF] The Aerial Parts of Yellow Horn Poppy (Glaucium flavum Cr.) growing in Egypt:Isoquinoline Alkaloids and Biological Activities | Semantic Scholar [semanticscholar.org]
- 5. LC-MS/MS determination and pharmacokinetic study of dehydrocorydaline in rat plasma after oral administration of dehydrocorydaline and Corydalis yanhusuo extract - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure Elucidation of Dehydroglaucine
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the complete chemical structure elucidation of dehydroglaucine, an aporphine alkaloid of significant pharmacological interest.
Introduction
This compound is a naturally occurring aporphine alkaloid found in various plant species, including those of the Corydalis and Glaucium genera. As a derivative of the well-studied alkaloid glaucine, it shares a tetracyclic dibenzo[de,g]quinoline core. The elucidation of its precise chemical structure is fundamental for understanding its bioactivity, mechanism of action, and potential as a therapeutic agent. This compound has been noted for its antimicrobial and acetylcholinesterase inhibitory activities.
This guide details the integrated spectroscopic approach, combining mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, to unequivocally determine the molecular structure of this compound.
Physicochemical and Structural Data
A summary of the key physicochemical properties of this compound is essential for its initial characterization. The data presented below has been compiled from established chemical databases.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₃NO₄ | |
| Molecular Weight | 353.41 g/mol | |
| Exact Mass | 353.16270821 Da | |
| CAS Number | 22212-26-6 | |
| Appearance | Crystalline solid | |
| Melting Point | 131-133 °C (Methanol) | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| IUPAC Name | 4,5,15,16-tetramethoxy-10-methyl-10-azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1,3,5,7,9(17),13,15-heptaene |
The Elucidation Workflow: From Plant to Structure
The process of elucidating the structure of a natural product like this compound is a systematic workflow. It begins with the extraction from a biological source and culminates in the integration of multiple spectroscopic datasets to confirm the final chemical structure.
Spectroscopic Data Acquisition and Interpretation
The core of structure elucidation lies in the detailed analysis of data from various spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Mass Spectrometry (MS)
High-resolution mass spectrometry is the first step in determining the elemental composition of the isolated compound.
Interpretation: The LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) mass spectrum provides the accurate mass of the molecular ion. The protonated molecule [M+H]⁺ is observed at m/z 354.1699. This corresponds to an exact mass of 353.1627 for the neutral molecule, which confirms the molecular formula C₂₁H₂₃NO₄ . The presence of a single nitrogen atom is consistent with the Nitrogen Rule (an odd molecular weight for a compound containing an odd number of nitrogen atoms). Further fragmentation analysis (MS/MS) would show characteristic losses of methyl groups (-15 Da) and methoxy groups (-31 Da) typical for the aporphine skeleton.
| MS Data Type | Instrument | Ionization Mode | Observed [M+H]⁺ (m/z) | Molecular Formula |
| LC-ESI-QTOF | Agilent 1200 RRLC; 6520 QTOF | Positive | 354.1699765 | C₂₁H₂₃NO₄ |
| LC-APCI-QTOF | Agilent 1200 RRLC; 6520 QTOF | Positive | 354.1699765 | C₂₁H₂₃NO₄ |
Table based on data from PubChem.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule. While specific experimental spectra for this compound are not widely published, the expected absorptions can be predicted from its known structure.
Interpretation: The IR spectrum confirms the presence of an aromatic system, ether linkages, and both vinylic and aliphatic C-H bonds. The absence of a strong, broad absorption around 3300-3500 cm⁻¹ indicates the lack of hydroxyl (-OH) or secondary amine (N-H) groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Implication for this compound Structure |
| ~3050-3000 | Medium | Aromatic/Vinylic C-H Stretch | Presence of benzene rings and C=C bonds |
| 2950-2850 | Medium | Aliphatic C-H Stretch | Presence of -CH₃ and -CH₂- groups |
| ~1600, ~1500 | Medium | Aromatic C=C Bending | Confirms the aromatic core |
| ~1250, ~1050 | Strong | Aryl C-O Ether Stretch | Confirms the methoxy (-OCH₃) groups |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The key structural difference is the presence of a double bond between carbons 6a and 7 in this compound. The ¹H and ¹³C NMR data for (+)-glaucine (in DMSO-d₆) are presented below for comparison.
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity, J (Hz) | Assignment (Glaucine) | Expected Change for this compound |
| 1 | 144.9 | 6.88 (s) | Ar-C | Minor shift |
| 2 | 149.9 | - | Ar-C (quaternary) | Minor shift |
| 3 | 111.4 | 6.99 (s) | Ar-CH | Minor shift |
| 3a | 126.8 | - | Ar-C (quaternary) | Minor shift |
| 4 | 29.8 | 2.98, 3.40 (dd) | -CH₂- | Minor shift |
| 5 | 52.7 | 2.98, 3.40 (dd) | -CH₂- | Minor shift |
| 6 | - | - | N-CH₃ | No major change |
| 6a | 62.1 | 2.70 (t) | -CH- | Becomes olefinic C (~120-130 ppm) |
| 7 | 25.1 | - | -CH₂- | Becomes olefinic CH (~125-135 ppm) |
| 7a | 128.9 | - | Ar-C (quaternary) | Minor shift |
| 8 | 112.1 | 7.87 (s) | Ar-CH | Minor shift |
| 9 | 151.7 | - | Ar-C (quaternary) | Minor shift |
| 10 | 143.1 | - | Ar-C (quaternary) | Minor shift |
| 11 | 114.2 | - | Ar-CH | Minor shift |
| 11a | 122.2 | - | Ar-C (quaternary) | Minor shift |
| N-CH₃ | 43.1 | 3.07 (s) | N-Methyl | No major change |
| OMe-1 | 55.6 | 3.62 (s) | Methoxy | No major change |
| OMe-2 | 60.0 | 3.83 (s) | Methoxy | No major change |
| OMe-9 | 55.6 | 3.77 (s) | Methoxy | No major change |
| OMe-10 | 55.4 | 3.80 (s) | Methoxy | No major change |
Reference data for (+)-glaucine adapted from The Aerial Parts of Yellow Horn Poppy (Glaucium flavum Cr.) growing in Egypt.
Interpretation and Extrapolation to this compound:
-
Methoxy and N-Methyl Groups: Four distinct singlets for the methoxy protons and one singlet for the N-methyl protons are expected, confirming these groups.
-
Aromatic Protons: The singlets in the aromatic region (δ 6.5-8.0 ppm) confirm the substitution pattern on the benzene rings.
-
The Dehydro Bridge (C6a-C7): This is the critical difference. In glaucine, C6a and C7 are aliphatic, showing signals at δ 62.1 and δ 25.1 ppm, respectively. In this compound, the formation of the C6a=C7 double bond would cause:
-
The disappearance of the aliphatic proton signals for H-6a and H-7.
-
The appearance of a new olefinic (vinylic) proton signal (H-7) likely in the δ 5.5-6.5 ppm region.
-
A significant downfield shift for carbons C-6a and C-7 in the ¹³C spectrum into the olefinic region (δ 120-140 ppm).
-
This specific change, confirmed with 2D NMR experiments like HSQC and HMBC to establish connectivity, is the definitive evidence for the "dehydro" structure.
Logical Integration of Spectroscopic Data
No single technique can fully elucidate a structure. The process relies on the logical convergence of all data points to build a conclusive structural hypothesis.
Detailed Experimental Protocols
The following are representative protocols for the isolation and analysis of this compound.
Protocol 6.1: Isolation and Purification of this compound
This protocol is adapted from optimized methods for extracting alkaloids from Corydalis yanhusuo.
-
Extraction:
-
Weigh 500 g of dried, powdered plant material (e.g., Corydalis yanhusuo tubers).
-
Add the powder to a reflux apparatus with a 20-fold volume of 70% ethanol, with the pH adjusted to ~10 using dilute ammonia.
-
Heat the mixture at reflux for 60 minutes.
-
Filter the mixture while hot and collect the filtrate. Repeat the extraction process on the plant material a second time.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Dilute the remaining aqueous concentrate with distilled water to a final volume of 1000 mL.
-
-
Purification via Macroporous Resin Column Chromatography:
-
Pre-treat NKA-9 macroporous resin by washing sequentially with 95% ethanol, 5% HCl, 5% NaOH, and finally with distilled water until the eluent is neutral.
-
Pack a chromatography column with the treated resin.
-
Load the 1000 mL aqueous extract onto the column at a flow rate of approximately 2 bed volumes (BV) per hour.
-
Wash the column with 5 BV of distilled water to remove sugars and other water-soluble impurities.
-
Elute the retained alkaloids with 12 BV of 70% ethanol at a flow rate of 1.5 BV/h.
-
Collect the eluent and concentrate it to dryness under reduced pressure to yield the total alkaloid fraction containing this compound. Further purification can be achieved using preparative HPLC if necessary.
-
Protocol 6.2: Spectroscopic Analysis
-
Mass Spectrometry (LC-MS):
-
Prepare a ~1 mg/mL stock solution of the purified isolate in methanol.
-
Inject the sample into an LC-MS system (e.g., Agilent 1200 RRLC coupled to a 6520 QTOF mass spectrometer).
-
Use a C8 or C18 analytical column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid).
-
Acquire data in positive ion mode over a mass range of m/z 100-1000.
-
-
Nuclear Magnetic Resonance (NMR):
-
Dissolve 5-10 mg of the purified isolate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Record ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance 400).
-
Process the data using appropriate NMR software to assign all proton and carbon signals.
-
-
Infrared (IR) Spectroscopy:
-
Prepare a sample by either creating a KBr pellet with a small amount of the crystalline solid or by depositing a thin film from a chloroform solution onto a salt plate.
-
Record the spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.
-
The Biosynthesis of Dehydroglaucine: A Technical Guide for Researchers
Abstract
Dehydroglaucine, a bioactive aporphine alkaloid found predominantly in plants of the Corydalis genus, has garnered significant interest within the pharmaceutical research and drug development sectors. Understanding its biosynthesis is pivotal for optimizing production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic transformations, and intermediate compounds. This document summarizes available quantitative data, outlines relevant experimental protocols, and presents a visual representation of the biosynthetic pathway to serve as a foundational resource for researchers, scientists, and professionals in drug development.
Introduction
This compound is a member of the aporphine class of benzylisoquinoline alkaloids (BIAs), which are known for their diverse pharmacological activities. This compound has been identified in several plant species, notably Corydalis yanhusuo and Corydalis turtschaninovii[1]. The biosynthesis of BIAs is a complex process involving a series of enzymatic reactions that convert primary metabolites into intricate molecular architectures. This guide focuses on the specific pathway leading to the formation of this compound, a critical area of study for the sustainable production of this valuable compound.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound originates from the central precursor of most BIAs, (S)-reticuline. The pathway is proposed to proceed through a series of oxidative steps, culminating in the formation of the characteristic aporphine core structure.
From (S)-Reticuline to 1,2-Dehydroreticuline
The initial committed step in the branch of BIA biosynthesis leading towards aporphine alkaloids is the oxidation of (S)-reticuline. This reaction is catalyzed by the enzyme 1,2-Dehydroreticuline synthase (DRS) .
-
Substrate: (S)-Reticuline
-
Enzyme: 1,2-Dehydroreticuline synthase
-
Product: 1,2-Dehydroreticuline
This enzymatic step represents a critical branch point in BIA metabolism, diverting the flux of (S)-reticuline towards the formation of aporphine and morphinan alkaloids.
Oxidative Cyclization to the Aporphine Core
Following the formation of 1,2-dehydroreticuline, the pathway is hypothesized to involve an intramolecular oxidative coupling reaction to form the tetracyclic aporphine skeleton. While the specific enzyme responsible for this transformation in Corydalis species has not been definitively characterized, it is strongly suggested to be a member of the cytochrome P450 (CYP450) monooxygenase family. Recent research has identified specific CYP450 enzymes, such as CYP80G6 and CYP80Q5, as being responsible for the formation of the aporphine skeleton from (S)- and (R)-configured precursors in other plant species, lending strong support to this hypothesis[2][3][4].
-
Substrate: 1,2-Dehydroreticuline (or a closely related intermediate)
-
Enzyme Class: Cytochrome P450 Monooxygenase (putative)
-
Product: Proaporphine intermediate
Final Steps to this compound
The final steps in the biosynthesis of this compound likely involve further enzymatic modifications, such as O-methylation, to yield the final structure. These reactions are catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) . The transcriptome analysis of Corydalis yanhusuo has revealed the presence of several OMTs that are likely involved in the biosynthesis of various BIAs, including this compound[5].
-
Substrate: Proaporphine intermediate
-
Enzyme Class: O-Methyltransferases
-
Product: this compound
Visualization of the Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic pathway of this compound from (S)-reticuline.
Quantitative Data
Quantitative data for the enzymes specifically involved in this compound biosynthesis is limited. However, data from related pathways and analyses of alkaloid content in Corydalis yanhusuo provide valuable insights.
| Enzyme/Metabolite | Parameter | Value | Plant Source | Reference |
| 1,2-Dehydroreticuline synthase | Apparent KM for (S)-reticuline | 117 µM | Papaver somniferum | [6] |
| This compound | Content in Corydalis yanhusuo (ethyl acetate extract) | Variable (µg/g) | Corydalis yanhusuo | [5][6] |
| Glaucine | Content in Corydalis yanhusuo | ~14.03% of total alkaloids | Corydalis yanhusuo | [5] |
Note: The content of this compound and other alkaloids can vary significantly depending on the plant source, extraction method, and analytical technique.
Experimental Protocols
Detailed experimental protocols for the specific enzymes in the this compound pathway are not yet fully established. However, the following sections outline general methodologies that can be adapted for the study of these enzymes, based on established protocols for related enzymes in BIA biosynthesis.
Enzyme Extraction and Purification
Objective: To isolate and purify the enzymes of interest (e.g., 1,2-dehydroreticuline synthase, CYP450s, OMTs) from plant material.
General Protocol for Soluble Enzymes (e.g., Synthases, OMTs):
-
Tissue Homogenization: Fresh or frozen plant tissue (e.g., rhizomes of Corydalis yanhusuo) is ground to a fine powder in liquid nitrogen. The powder is then homogenized in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM β-mercaptoethanol, 1 mM EDTA, and protease inhibitors).
-
Clarification: The homogenate is centrifuged at high speed (e.g., 20,000 x g for 20 min at 4°C) to remove cell debris. The resulting supernatant contains the soluble proteins.
-
Protein Fractionation: The crude protein extract can be subjected to fractional precipitation with ammonium sulfate.
-
Chromatography: The partially purified protein is then subjected to a series of chromatographic steps, which may include:
-
Size-Exclusion Chromatography: To separate proteins based on their molecular weight.
-
Ion-Exchange Chromatography: To separate proteins based on their net charge.
-
Affinity Chromatography: Using a ligand specific for the enzyme of interest (if available).
-
General Protocol for Microsomal Enzymes (e.g., Cytochrome P450s):
-
Microsome Isolation: Following homogenization, a differential centrifugation protocol is used to pellet the microsomal fraction.
-
Solubilization: The microsomal pellet is resuspended in a buffer containing a non-ionic detergent (e.g., Triton X-100 or CHAPS) to solubilize the membrane-bound proteins.
-
Chromatography: The solubilized proteins are then purified using chromatographic techniques similar to those for soluble proteins, often with the inclusion of detergent in the buffers to maintain protein solubility[7].
Enzyme Activity Assays
Objective: To measure the catalytic activity of the purified enzymes.
Assay for 1,2-Dehydroreticuline Synthase:
-
Principle: The activity can be monitored by the conversion of (S)-reticuline to 1,2-dehydroreticuline.
-
Reaction Mixture: A typical assay mixture would contain the enzyme preparation, (S)-reticuline as the substrate, and a suitable buffer (e.g., Tris-HCl pH 8.75).
-
Detection: The reaction product, 1,2-dehydroreticuline, can be quantified by High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection. A sensitive assay can also be based on the release of a tritium-labeled hydrogen from the C-1 position of reticuline[6].
Assay for Cytochrome P450s:
-
Principle: CYP450 activity is typically measured by monitoring the consumption of NADPH and the formation of the hydroxylated or cyclized product.
-
Reaction Mixture: The assay mixture includes the enzyme (microsomal fraction or purified protein), the substrate (e.g., 1,2-dehydroreticuline), NADPH, and a buffer system.
-
Detection: Product formation is analyzed by HPLC-MS/MS. NADPH consumption can be monitored spectrophotometrically at 340 nm.
Assay for O-Methyltransferases:
-
Principle: The transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to the substrate is measured.
-
Reaction Mixture: The assay contains the enzyme, the acceptor substrate (proaporphine intermediate), and [14C-methyl]-SAM in a suitable buffer.
-
Detection: The radiolabeled product is separated from the unreacted [14C-methyl]-SAM by solvent extraction or chromatography, and the radioactivity is quantified by liquid scintillation counting.
Heterologous Expression of Biosynthetic Genes
Objective: To produce recombinant enzymes for detailed characterization.
General Workflow:
-
Gene Identification and Cloning: Candidate genes for the biosynthetic enzymes are identified from the transcriptome of Corydalis yanhusuo. The full-length coding sequences are amplified by PCR and cloned into an appropriate expression vector.
-
Host System Selection: Escherichia coli is a common host for the expression of soluble enzymes. For membrane-bound enzymes like CYP450s, which often require post-translational modifications, eukaryotic systems such as Saccharomyces cerevisiae (yeast) or insect cell lines are preferred[8][9][10][11][12].
-
Transformation and Expression: The expression vector is introduced into the chosen host organism. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).
-
Purification of Recombinant Protein: The expressed protein, often with an affinity tag (e.g., His-tag), is purified from the host cell lysate using affinity chromatography.
-
Functional Characterization: The purified recombinant enzyme is then used for detailed kinetic and mechanistic studies.
Conclusion
The biosynthesis of this compound in plants is a complex process that is beginning to be unraveled. The proposed pathway, originating from (S)-reticuline and proceeding through 1,2-dehydroreticuline and a putative proaporphine intermediate, provides a solid framework for future research. The identification and characterization of the specific cytochrome P450s and O-methyltransferases involved in the later stages of the pathway in Corydalis species are critical next steps. The experimental protocols outlined in this guide provide a starting point for researchers to investigate these enzymatic transformations in detail. A thorough understanding of this biosynthetic pathway will be instrumental in the development of sustainable and efficient methods for the production of this compound and related aporphine alkaloids for pharmaceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of the cytochrome P450s responsible for the biosynthesis of two types of aporphine alkaloids and their de novo biosynthesis in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jipb.net [jipb.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Qualitative and quantitative determination of ten alkaloids in traditional Chinese medicine Corydalis yanhusuo W.T. Wang by LC-MS/MS and LC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification of cytochromes P450: products of bacterial recombinant expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterologous expression - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Stable heterologous expression of biologically active terpenoids in green plant cells [frontiersin.org]
- 11. Heterologous expression system -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 12. Factors involved in heterologous expression of proteins in E. coli host - PMC [pmc.ncbi.nlm.nih.gov]
Dehydroglaucine: A Review of Its Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Dehydroglaucine, an aporphine alkaloid, has been identified as a compound with a range of biological activities, notably as an acetylcholinesterase inhibitor and an antimicrobial agent. This technical guide provides a comprehensive review of the existing scientific literature on the biological activities of this compound, with a focus on its quantitative data, experimental methodologies, and known signaling pathways.
Acetylcholinesterase Inhibitory Activity
This compound has been reported to exhibit acetylcholinesterase inhibitory activity.[1][2][3] Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme leads to increased levels of acetylcholine in the synaptic cleft, a mechanism utilized in the treatment of conditions such as Alzheimer's disease and myasthenia gravis.
Despite the qualitative description of this activity, a thorough review of the available scientific literature did not yield specific quantitative data, such as the half-maximal inhibitory concentration (IC50) value, for this compound's inhibition of acetylcholinesterase.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against a spectrum of microorganisms, including the bacterium Staphylococcus aureus and Mycobacterium smegmatis, and the fungi Candida albicans and Aspergillus niger.[1][2][3][4][5] These pathogens are of significant clinical relevance, with Staphylococcus aureus being a common cause of skin and soft tissue infections, Mycobacterium smegmatis used as a non-pathogenic model for Mycobacterium tuberculosis, and Candida albicans and Aspergillus niger being opportunistic fungal pathogens.
However, specific quantitative data on the antimicrobial efficacy of this compound, such as Minimum Inhibitory Concentration (MIC) values, against these microorganisms could not be located in the reviewed literature.
Other Reported Biological Activities
Data Presentation
Due to the absence of specific quantitative data (e.g., IC50, MIC values) for this compound in the reviewed scientific literature, the creation of structured tables for comparative analysis is not possible at this time.
Experimental Protocols
While specific experimental protocols for testing this compound are not detailed in the available literature, general methodologies for assessing its reported biological activities are well-established.
Acetylcholinesterase Inhibition Assay (General Protocol)
A common method to determine acetylcholinesterase inhibitory activity is the Ellman's method. This colorimetric assay measures the activity of the enzyme by detecting the product of the reaction between acetylthiocholine (a substrate for the enzyme) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Workflow for Acetylcholinesterase Inhibition Assay
General workflow for determining acetylcholinesterase inhibitory activity.
Antimicrobial Susceptibility Testing (General Protocol)
The antimicrobial activity of a compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC) using broth microdilution or agar dilution methods.
Workflow for Broth Microdilution Assay
General workflow for determining Minimum Inhibitory Concentration (MIC).
Signaling Pathways
A comprehensive search of the scientific literature did not reveal any studies that specifically elucidate the signaling pathways modulated by this compound in the context of its biological activities. Therefore, the creation of diagrams for signaling pathways directly involving this compound is not possible at this time.
Conclusion
This compound has been identified as a molecule of interest due to its acetylcholinesterase inhibitory and antimicrobial activities. However, there is a significant gap in the scientific literature regarding the quantitative aspects of these activities and the underlying molecular mechanisms and signaling pathways. Further research is required to determine the specific IC50 and MIC values of this compound and to investigate its effects on cellular signaling cascades. Such studies would be crucial for a more complete understanding of its pharmacological profile and for guiding future drug development efforts.
References
- 1. This compound | CAS:22212-26-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. biocat.com [biocat.com]
- 3. This compound | Antifection | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 7. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 8. Calcium channel blockers - Mayo Clinic [mayoclinic.org]
Dehydroglaucine: A Technical Overview of its Antimicrobial Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimicrobial Spectrum of Dehydroglaucine
This compound has been reported to exhibit antimicrobial properties against both bacteria and fungi. The initial discovery of its activity, documented in a 1975 study published in the Journal of Pharmaceutical Sciences, identified its effectiveness against the following pathogens[1]:
These findings position this compound as a compound of interest for further investigation in the development of new antimicrobial agents.
Quantitative Antimicrobial Data
A comprehensive search of publicly available scientific literature did not yield specific quantitative data, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values, for this compound against the specified pathogens from the original or subsequent studies. The table below is structured to accommodate such data should it become available.
| Pathogen | Strain | Method | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Staphylococcus aureus | Not Specified | Not Available | Not Available | Not Available | Not Available | [1] |
| Mycobacterium smegmatis | Not Specified | Not Available | Not Available | Not Available | Not Available | [1] |
| Candida albicans | Not Specified | Not Available | Not Available | Not Available | Not Available | [1] |
| Aspergillus niger | Not Specified | Not Available | Not Available | Not Available | Not Available | [1] |
Experimental Protocols
The precise experimental methodologies used in the original 1975 study by Hufford et al. are not detailed in the available literature. However, standard antimicrobial susceptibility testing methods, such as broth dilution and agar well diffusion, are commonly employed to evaluate the efficacy of antimicrobial compounds. The following are generalized protocols that are likely to be similar to the methods used.
Broth Dilution Method (for MIC Determination)
The broth dilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculum Preparation: The test microorganism is cultured overnight, and the suspension is adjusted to a standardized concentration (typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria). This is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the prepared microbial suspension. Positive (microorganism and medium, no drug) and negative (medium only) control wells are also included. The plate is then incubated at an appropriate temperature (e.g., 37°C for bacteria and Candida albicans, 25-30°C for Aspergillus niger) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.
Agar Well Diffusion Method (for Zone of Inhibition)
The agar well diffusion method is used to assess the extent of the antimicrobial activity of a substance.
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism using a sterile swab.
-
Well Creation and Sample Addition: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar. A defined volume of the this compound solution at a known concentration is added to each well. A negative control (solvent) and a positive control (a known antimicrobial agent) are also included.
-
Incubation: The plates are incubated under appropriate conditions for the test organism.
-
Measurement of Zone of Inhibition: The diameter of the clear zone around each well where microbial growth is inhibited is measured in millimeters.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
References
Methodological & Application
Synthesis of Dehydroglaucine and its Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Dehydroglaucine and its analogues. This compound, an aporphine alkaloid, is a derivative of glaucine and is of significant interest due to its pharmacological activities, including dopamine receptor antagonism and calcium channel blocking properties. These notes offer a comprehensive guide to the chemical synthesis of these compounds, complete with experimental procedures, quantitative data, and visual representations of synthetic and biological pathways.
Synthesis of (±)-Glaucine: The Precursor to this compound
The synthesis of this compound commences with the preparation of its immediate precursor, (±)-Glaucine. A common and effective method involves a one-pot Bischler-Napieralski reaction, followed by reduction and subsequent oxidative coupling.
Synthesis of the 1-Benzylisoquinoline Intermediate
The initial step is the formation of a 1-benzyl-1,2,3,4-tetrahydroisoquinoline backbone. This is achieved through the condensation of 3,4-dimethoxyphenethylamine with a suitably substituted phenylacetic acid, followed by cyclization and reduction.
Experimental Protocol: One-pot Bischler-Napieralski Reaction and Reduction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the selected phenylacetic acid derivative in a suitable solvent such as toluene.
-
Addition of Reagents: Add 3,4-dimethoxyphenethylamine to the solution, followed by a dehydrating agent like phosphorus pentoxide (P₂O₅) or a condensing agent such as polyphosphoric acid (PPA).
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Reduction: After cooling, carefully quench the reaction mixture with ice and basify with a strong base (e.g., concentrated ammonium hydroxide). Extract the aqueous layer with an organic solvent like dichloromethane. The resulting imine is then reduced in situ, typically with sodium borohydride (NaBH₄), to yield the 1-benzyl-1,2,3,4-tetrahydroisoquinoline.
-
Purification: The crude product is purified by column chromatography on silica gel.
Oxidative Coupling to (±)-Glaucine
The final step in the synthesis of (±)-Glaucine is an intramolecular oxidative coupling of the 1-benzylisoquinoline intermediate. This reaction forms the characteristic aporphine ring system.
Experimental Protocol: Oxidative Coupling
-
Reaction Setup: Dissolve the purified 1-benzyl-1,2,3,4-tetrahydroisoquinoline in a suitable solvent, such as dichloromethane or a mixture of chloroform and ether.
-
Oxidizing Agent: Add a suitable oxidizing agent. A common choice is ferric chloride (FeCl₃) adsorbed on silica gel or potassium ferricyanide (K₃[Fe(CN)₆]) in a two-phase system with a phase-transfer catalyst.
-
Reaction Conditions: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to yield (±)-Glaucine. A reported yield for this oxidative coupling step to produce (±)-Glaucine is 33%.[1]
Synthesis of this compound
This compound is synthesized from Glaucine through a dehydrogenation reaction. This process can be achieved via photochemical or chemical oxidation methods, which target the benzylic C-6a-H bond.[2]
Dehydrogenation of (±)-Glaucine
Experimental Protocol: Dehydrogenation using Mercuric Acetate
-
Reaction Setup: Dissolve (±)-Glaucine in a suitable solvent, such as aqueous acetic acid.
-
Reagent Addition: Add a stoichiometric amount of mercuric acetate to the solution.
-
Reaction Conditions: Heat the reaction mixture under reflux for several hours.
-
Work-up and Purification: After cooling, the precipitated mercury can be removed by filtration. The filtrate is then basified, and the product is extracted with an organic solvent. Purification is typically achieved by chromatography.
Note: Due to the toxicity of mercury compounds, modern approaches often favor other oxidizing agents. Further research into reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or palladium-based catalysts for this specific transformation is recommended for developing safer and more efficient protocols.
Synthesis of this compound Analogues
The synthesis of this compound analogues can be approached by modifying the core structure at various positions. A key strategy involves the synthesis of substituted Glaucine precursors followed by dehydrogenation, or by direct functionalization of the this compound scaffold.
Synthesis of 3-Aminomethylglaucine Derivatives
One example of this compound analogue synthesis involves the derivatization of 3-aminomethylglaucine.[2]
Experimental Protocol: Amide Coupling of 3-Aminomethylglaucine
-
Starting Material: 3-Aminomethylglaucine can be synthesized from Glaucine via a multi-step sequence.
-
Coupling Reaction: To a solution of 3-aminomethylglaucine in a suitable solvent like dimethylformamide (DMF), add the desired carboxylic acid, a coupling agent (e.g., HATU, HBTU), and a non-nucleophilic base (e.g., DIPEA).
-
Reaction Conditions: Stir the reaction mixture at room temperature until completion.
-
Work-up and Purification: The reaction is worked up by aqueous extraction, and the product is purified by column chromatography to yield the corresponding amide derivative.
Quantitative Data Summary
The following tables summarize the available quantitative data for the synthesis of this compound and its precursor.
Table 1: Synthesis of (±)-Glaucine
| Step | Starting Materials | Reagents | Product | Yield | Reference |
| 1. Bischler-Napieralski & Reduction | 3,4-dimethoxyphenethylamine, Phenylacetic acid derivative | P₂O₅ or PPA, NaBH₄ | 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | - | [3] |
| 2. Oxidative Coupling | 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | FeCl₃/SiO₂ or K₃[Fe(CN)₆] | (±)-Glaucine | 33% | [1] |
Table 2: Spectroscopic Data for this compound
| Technique | Key Signals | Reference |
| ¹H NMR | Data not fully available in search results. | [4] |
| ¹³C NMR | Data not fully available in search results. | [4] |
| Mass Spec. | Molecular Ion Peak corresponding to C₂₁H₂₃NO₄ | [4] |
Visualization of Pathways
Synthetic Workflow for this compound
Caption: Synthetic workflow for this compound and its analogues.
Signaling Pathway of this compound as a Dopamine D2 Receptor Antagonist
Caption: this compound's antagonism of the Dopamine D2 receptor signaling pathway.
Signaling Pathway of this compound as an L-type Calcium Channel Blocker
References
Application Notes and Protocols for High-Purity Dehydroglaucine in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing high-purity Dehydroglaucine in a variety of in vitro assays to explore its pharmacological properties. This compound, an aporphine alkaloid, has demonstrated potential as an acetylcholinesterase inhibitor, an antimicrobial agent, and an immunomodulator.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 22212-26-6 |
| Molecular Formula | C₂₁H₂₃NO₄ |
| Molecular Weight | 353.4 g/mol |
| Purity | ≥98% (recommended for in vitro assays) |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in DMSO and ethanol |
| Storage | Store at -20°C for long-term stability |
Quantitative Data Summary
The following table summarizes the reported biological activities of this compound in various in vitro assays. Further experimental validation is recommended.
| Assay | Target/Cell Line | Parameter | Value | Reference |
| Acetylcholinesterase Inhibition | Purified Acetylcholinesterase | IC₅₀ | Data not available | [1][2] |
| Antimicrobial Activity | Staphylococcus aureus | MIC | Data not available | [1][2][3] |
| Immunomodulation | LPS-stimulated mouse splenocytes | IC₅₀ | Potent inhibition observed, specific IC₅₀ not reported | [4] |
| Calcium Channel Blockade | Various (e.g., smooth muscle cells) | IC₅₀ | Data not available | Inferred potential |
| Adrenergic Receptor Binding | Adrenergic receptors | Kᵢ | Data not available | Inferred potential |
Experimental Protocols
Acetylcholinesterase Inhibition Assay
This protocol is based on the widely used Ellman's method to determine the acetylcholinesterase (AChE) inhibitory activity of this compound.[5][6]
Materials:
-
High-purity this compound
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of this compound by diluting the stock solution with phosphate buffer.
-
Prepare a 10 mM DTNB solution in phosphate buffer.
-
Prepare a 14 mM ATCI solution in phosphate buffer.
-
Prepare a solution of AChE (e.g., 1 U/mL) in phosphate buffer.
-
-
Assay:
-
To each well of a 96-well plate, add:
-
140 µL of phosphate buffer
-
10 µL of this compound working solution (or vehicle control)
-
10 µL of AChE solution
-
-
Incubate the plate at 25°C for 10 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to read the absorbance at 1-minute intervals for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of AChE inhibition relative to the vehicle control.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of this compound concentration.
-
Workflow for the Acetylcholinesterase Inhibition Assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus.[7]
Materials:
-
High-purity this compound
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Culture S. aureus overnight in MHB at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of this compound in MHB in a 96-well plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria without drug) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Optionally, measure the optical density (OD) at 600 nm using a microplate reader.
-
Workflow for Antimicrobial Susceptibility Testing.
Inhibition of LPS-Induced Splenocyte Proliferation
This assay evaluates the immunomodulatory effect of this compound on lipopolysaccharide (LPS)-stimulated splenocyte proliferation using an MTT assay.[8][9]
Materials:
-
High-purity this compound
-
Lipopolysaccharide (LPS) from E. coli
-
Mouse splenocytes
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
Procedure:
-
Splenocyte Isolation and Seeding:
-
Isolate splenocytes from a mouse spleen under sterile conditions.
-
Seed the splenocytes into a 96-well plate at a density of 2 x 10⁵ cells/well in RPMI-1640 medium.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL).
-
Include control wells: untreated cells, cells with LPS only, and cells with this compound only.
-
Incubate the plate for 48-72 hours in a CO₂ incubator at 37°C.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition compared to the LPS-stimulated control.
-
Determine the IC₅₀ value.
-
Workflow for Inhibition of Splenocyte Proliferation Assay.
Potential Signaling Pathways
This compound's inhibitory effect on LPS-induced splenocyte proliferation suggests interference with inflammatory signaling pathways.
Hypothesized NF-κB Signaling Pathway Inhibition.
The hypotensive effects of this compound may be attributed to its interaction with cardiovascular signaling pathways.
Hypothesized Cardiovascular Signaling Pathways.
References
- 1. This compound | CAS:22212-26-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | Antifection | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Glaucine analogues as inhibitors of mouse splenocyte activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 6. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openmicrobiologyjournal.com [openmicrobiologyjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Suppression of Primary Splenocyte Proliferation by Artemisia capillaris and Its Components - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Dehydroglaucine in Human Plasma by HPLC-MS/MS
Introduction
Dehydroglaucine is an aporphine alkaloid found in various plant species, including those of the Corydalis genus.[1] It is of significant interest to researchers in pharmacology and drug development due to its potential therapeutic properties. To support pharmacokinetic and toxicokinetic studies, a sensitive, selective, and robust analytical method for the quantification of this compound in biological matrices is essential. This application note describes a validated HPLC-MS/MS method for the determination of this compound in human plasma, suitable for high-throughput analysis in a drug development setting.
Instrumentation and Reagents
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Reagents: Acetonitrile (ACN), methanol (MeOH), formic acid (FA), and water (HPLC grade). This compound reference standard and a suitable internal standard (IS).
Experimental Protocols
1. Standard Solution Preparation
Stock solutions of this compound and the internal standard (IS) are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are then prepared by serial dilution of the stock solutions with a mixture of methanol and water (1:1, v/v). Calibration standards and quality control (QC) samples are prepared by spiking the appropriate working standard solutions into blank human plasma.
2. Sample Preparation
A protein precipitation method is employed for sample cleanup.[2] To 100 µL of plasma sample (calibration standard, QC, or unknown), 20 µL of the IS working solution is added, followed by 300 µL of acetonitrile containing 0.1% formic acid. The mixture is vortexed for 1 minute and then centrifuged at 12,000 rpm for 10 minutes to precipitate proteins.[3] The supernatant is transferred to an autosampler vial for HPLC-MS/MS analysis.
3. HPLC-MS/MS Method
Chromatographic separation is achieved using a gradient elution on a C18 column. The mobile phases consist of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). The mass spectrometer is operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) to detect this compound and the IS.
4. Method Validation
The method is validated according to regulatory guidelines for bioanalytical method validation, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[4][5]
Data Presentation
Table 1: HPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.4 | 95 | 5 |
| 1.0 | 0.4 | 95 | 5 |
| 5.0 | 0.4 | 5 | 95 |
| 7.0 | 0.4 | 5 | 95 |
| 7.1 | 0.4 | 95 | 5 |
| 10.0 | 0.4 | 95 | 5 |
Table 2: Optimized MS/MS Parameters for this compound and Internal Standard (IS)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 354.2 | 294.1 | 25 |
| Internal Standard | [IS specific] | [IS specific] | [IS specific] |
Table 3: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | > 0.995 |
Table 4: Intra- and Inter-Day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%RE) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%RE) |
| LLOQ | 1 | < 15 | ± 15 | < 15 | ± 15 |
| Low | 3 | < 15 | ± 15 | < 15 | ± 15 |
| Medium | 100 | < 15 | ± 15 | < 15 | ± 15 |
| High | 800 | < 15 | ± 15 | < 15 | ± 15 |
*LLOQ: Lower Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation; RE: Relative Error.
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| Low | 3 | 92.5 | 98.7 |
| High | 800 | 95.1 | 101.2 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Generalized pharmacokinetic pathway of a drug.
The described HPLC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation procedure and short chromatographic run time make it suitable for the analysis of a large number of samples in pharmacokinetic and other drug development studies. The method has been validated to meet regulatory requirements for bioanalytical assays.
References
- 1. This compound | C21H23NO4 | CID 398788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jchps.com [jchps.com]
- 3. Qualitative Analysis of Drug-Containing Plasma and its Application to Quantitative Analysis and Pharmacokinetic Study of Zexie Decoction Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances | Semantic Scholar [semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Analytical Characterization of Dehydroglaucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroglaucine is a naturally occurring aporphine alkaloid found in various plant species, including those of the Corydalis and Liriodendron genera. It has garnered significant interest in the scientific community due to its potential pharmacological activities, including acetylcholinesterase inhibition and antimicrobial effects[1]. Accurate and robust analytical methods are crucial for the proper identification, quantification, and characterization of this compound in various matrices, from raw plant material to finished pharmaceutical products.
These application notes provide a detailed overview of the key analytical techniques and corresponding protocols for the comprehensive characterization of this compound. The information is intended to guide researchers and scientists in establishing reliable analytical workflows for this compound.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for method development.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₃NO₄ | --INVALID-LINK-- |
| Molecular Weight | 353.4 g/mol | --INVALID-LINK--[2] |
| CAS Number | 22212-26-6 | --INVALID-LINK--[2] |
Analytical Techniques and Protocols
A multi-faceted approach employing chromatographic and spectroscopic techniques is recommended for the unambiguous characterization of this compound.
Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS)
UPLC-Q-TOF-MS is a powerful technique for the separation, identification, and quantification of this compound. It offers high resolution, sensitivity, and mass accuracy, enabling the determination of the elemental composition of the molecule and its fragments.
Experimental Protocol:
Instrumentation:
-
UPLC System: Agilent 1200 RRLC or equivalent[2].
-
Mass Spectrometer: Agilent 6520 QTOF or equivalent[2].
-
Ion Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode[2].
Chromatographic Conditions:
-
Analytical Column: Agilent SB-Aq (2.1 x 50 mm, 1.8 µm) or equivalent. A guard column, such as the Agilent C8 Cartridge Column (2.1 x 30 mm, 3.5 µm), is recommended[2].
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A generic gradient can be optimized as follows: Start with a low percentage of organic phase (e.g., 5% B) and gradually increase to a high percentage (e.g., 95% B) over a suitable runtime to ensure the elution of this compound and the separation from other components. A re-equilibration step at the initial conditions is necessary between injections. Note: Specific gradient optimization is crucial for complex matrices.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 1 - 5 µL.
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3500 - 4000 V.
-
Fragmentor Voltage: 100 - 150 V.
-
Skimmer Voltage: 60 - 70 V.
-
Gas Temperature: 300 - 350 °C.
-
Gas Flow: 8 - 12 L/min.
-
Mass Range: m/z 100 - 1000.
Quantitative Data:
| Parameter | Value |
| [M+H]⁺ (m/z) | 354.1700 |
| Retention Time (RT) | ~9.76 min (using the specified Agilent columns and a suitable gradient)[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the carbon and proton framework of the molecule. Both 1D (¹H and ¹³C) and 2D NMR experiments are valuable.
Experimental Protocol:
Instrumentation:
-
NMR Spectrometer: Bruker 300 MHz or 400 MHz Avance spectrometer or equivalent[3].
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄).
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-15 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Number of Scans: 1024 or more, depending on the concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
Expected Chemical Shifts: While specific, experimentally verified ¹H and ¹³C NMR data for this compound were not available in the searched literature, analysis of the structurally similar compound glaucine suggests that the proton signals would appear in the aromatic, methoxy, and aliphatic regions of the spectrum[4]. The ¹³C spectrum would show signals corresponding to the aromatic carbons, methoxy carbons, and the aliphatic carbons of the tetrahydroisoquinoline core.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule, which is useful for quantification and for confirming the presence of the chromophoric aporphine core.
Experimental Protocol:
Instrumentation:
-
UV-Vis Spectrophotometer: A double-beam spectrophotometer is recommended.
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions to determine the linear range of absorbance.
Acquisition Parameters:
-
Solvent: Methanol or Ethanol.
-
Wavelength Range: 200 - 400 nm.
-
Scan Speed: Medium.
-
Blank: Use the same solvent as used for the sample.
Expected Absorption Maxima (λmax): Aporphine alkaloids typically exhibit characteristic UV absorption spectra. For this compound, one would expect to observe absorption maxima in the regions of 220-230 nm, 280-290 nm, and potentially a shoulder or a weaker band around 310-320 nm, characteristic of the conjugated system.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information of a molecule.
Experimental Protocol:
Crystal Growth:
-
Growing single crystals of sufficient quality is the most critical and often challenging step. This can be achieved by slow evaporation of a saturated solution of this compound in an appropriate solvent or a mixture of solvents.
Data Collection and Structure Refinement:
-
A suitable single crystal is mounted on a diffractometer.
-
X-ray diffraction data are collected at a controlled temperature (e.g., 100 K).
-
The collected data are processed, and the crystal structure is solved and refined using specialized software.
Expected Crystallographic Data: No specific crystallographic information file (CIF) for this compound was found in the searched open databases[5][6]. Should a crystal structure be determined, it would provide precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state.
Workflow and Signaling Pathway Diagrams
Analytical Workflow for this compound Characterization
The following diagram illustrates a logical workflow for the comprehensive analytical characterization of this compound.
Caption: A comprehensive analytical workflow for the characterization of this compound.
Proposed Mechanism of Action: Acetylcholinesterase Inhibition
This compound has been identified as an acetylcholinesterase (AChE) inhibitor[1]. The general mechanism of AChE inhibition involves the binding of the inhibitor to the active site of the enzyme, preventing the breakdown of the neurotransmitter acetylcholine (ACh). This leads to an accumulation of ACh in the synaptic cleft, resulting in enhanced cholinergic neurotransmission.
Caption: Simplified schematic of acetylcholinesterase inhibition by this compound.
Conclusion
The analytical characterization of this compound requires a combination of high-resolution chromatographic and spectroscopic techniques. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and validate their own analytical methods for this promising natural product. While generalized protocols are provided, it is imperative that researchers perform method validation specific to their matrix and instrumentation to ensure data accuracy and reliability. The provided workflow and mechanistic diagrams offer a visual guide to the analytical process and the compound's mode of action.
References
- 1. This compound | CAS:22212-26-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | C21H23NO4 | CID 398788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 1H and 13C NMR studies on the conformation of N-methyl diastereomers of (+)-glaucine hydrotrifluoroacetate, an aporphine alkaloid salt - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Crystallography Open Database: Search results [qiserver.ugr.es]
- 6. Crystallography Open Database: Search results [qiserver.ugr.es]
Evaluating Dehydroglaucine as a Novel Fluorescent Probe for Cellular Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroglaucine, an aporphine alkaloid found in certain plants, possesses a chemical structure that suggests potential intrinsic fluorescence.[1][2] While its biological activities as an acetylcholinesterase inhibitor and antimicrobial agent have been noted, its application as a fluorescent probe in cell imaging has not been extensively explored. This document provides a comprehensive set of protocols to systematically evaluate the potential of this compound as a fluorescent probe for cellular imaging. The following sections detail the necessary photophysical characterization, live-cell imaging protocols, and cytotoxicity assessment.
Potential of this compound as a Fluorescent Probe
The extended aromatic system of the this compound molecule is a key feature that may confer fluorescent properties.[1][3] Many molecules with similar polycyclic aromatic structures exhibit fluorescence. The suitability of a molecule as a fluorescent probe for live-cell imaging depends on several factors, including its brightness (a product of its molar extinction coefficient and fluorescence quantum yield), photostability, cell permeability, low cytotoxicity, and specific localization or targeting within the cell.[4][5][6] These application notes provide the experimental framework to determine these key characteristics for this compound.
Data Presentation: Characterization of a Novel Fluorescent Probe
The following tables should be used to summarize the quantitative data obtained from the experimental protocols outlined below.
Table 1: Photophysical Properties of this compound
| Parameter | Value | Standard Used |
| Excitation Maximum (λex) | ||
| Emission Maximum (λem) | ||
| Molar Extinction Coefficient (ε) | ||
| Fluorescence Quantum Yield (Φf) | Rhodamine B | |
| Photostability (Half-life) |
Table 2: Biological Properties of this compound in Cell Culture
| Parameter | Cell Line(s) | Value |
| Optimal Loading Concentration | ||
| Optimal Incubation Time | ||
| Subcellular Localization | ||
| Cytotoxicity (IC50) |
Experimental Protocols
Photophysical Characterization
1.1. Determination of Excitation and Emission Spectra
This protocol outlines the measurement of the excitation and emission spectra of this compound to determine its optimal excitation and emission wavelengths.
-
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., ethanol or DMSO)
-
Fluorometer
-
Quartz cuvettes
-
-
Procedure:
-
Prepare a dilute solution of this compound (e.g., 1-10 µM) in the chosen solvent.
-
Place the solution in a quartz cuvette.
-
Emission Spectrum:
-
Set the fluorometer to scan a range of emission wavelengths (e.g., 400-700 nm).
-
Excite the sample at a wavelength below the expected emission (e.g., 350 nm).
-
The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).
-
-
Excitation Spectrum:
-
Set the fluorometer to the determined emission maximum (λem).
-
Scan a range of excitation wavelengths (e.g., 300-500 nm).
-
The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).
-
-
1.2. Determination of Relative Fluorescence Quantum Yield (Φf)
This protocol describes the determination of the fluorescence quantum yield of this compound relative to a known standard, such as Rhodamine B.[7][8][9][10]
-
Materials:
-
This compound
-
Rhodamine B (quantum yield standard, Φf = 0.65 in ethanol)
-
Spectroscopy-grade ethanol
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
-
-
Procedure:
-
Prepare a series of five dilutions for both this compound and Rhodamine B in ethanol, with absorbance values between 0.01 and 0.1 at the excitation wavelength of the standard (540 nm for Rhodamine B).
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum for each solution using the fluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both this compound and the Rhodamine B standard.
-
Determine the slope of the linear fit for each plot.
-
Calculate the quantum yield of this compound (Φx) using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) Where:
-
Φst is the quantum yield of the standard.
-
Gradx and Gradst are the gradients of the plots for the sample and standard, respectively.
-
ηx and ηst are the refractive indices of the sample and standard solutions (assumed to be the same if the same solvent is used).
-
-
1.3. Measurement of Photostability
This protocol assesses the photostability of this compound by measuring the decay of its fluorescence intensity under continuous illumination.[11][12][13][14]
-
Materials:
-
This compound solution
-
Fluorescence microscope with a camera
-
Glass slide and coverslip
-
-
Procedure:
-
Prepare a sample of this compound solution on a glass slide and cover with a coverslip.
-
Place the slide on the microscope stage.
-
Focus on the sample and adjust the illumination to the optimal excitation wavelength.
-
Record a time-lapse series of images, capturing an image at regular intervals (e.g., every 10 seconds) for an extended period (e.g., 5-10 minutes) under continuous illumination.
-
Measure the mean fluorescence intensity of a region of interest in each image of the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the time at which the fluorescence intensity has decreased to 50% of its initial value (the photobleaching half-life).
-
Live-Cell Imaging Protocols
2.1. Cell Culture
This is a general protocol for culturing adherent mammalian cells. Specific conditions may vary depending on the cell line.
-
Materials:
-
Adherent mammalian cell line (e.g., HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Maintain cells in a T-75 flask in a 37°C, 5% CO2 incubator.
-
For imaging experiments, seed cells onto glass-bottom dishes or coverslips in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
2.2. This compound Loading
This protocol describes how to load the cells with this compound. Optimization of concentration and incubation time is crucial.[15][16]
-
Materials:
-
Cultured cells on glass-bottom dishes or coverslips
-
This compound stock solution (e.g., 1-10 mM in DMSO)
-
Serum-free cell culture medium
-
-
Procedure:
-
Prepare a range of working concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) in serum-free medium.
-
Remove the growth medium from the cells and wash once with PBS.
-
Add the this compound-containing medium to the cells.
-
Incubate for a range of times (e.g., 15, 30, 60 minutes) at 37°C.
-
After incubation, remove the loading solution and wash the cells twice with warm PBS or imaging buffer.
-
Add fresh imaging buffer to the cells for observation under the microscope.
-
2.3. Fluorescence Microscopy
This protocol outlines the imaging of this compound-loaded cells.
-
Materials:
-
This compound-loaded cells
-
Fluorescence microscope equipped with appropriate filters for the determined excitation and emission wavelengths of this compound.
-
Environmental chamber for live-cell imaging (to maintain 37°C and 5% CO2)
-
-
Procedure:
-
Place the dish or slide with loaded cells on the microscope stage within the environmental chamber.
-
Using the appropriate filter set, excite the cells and capture fluorescence images.
-
Observe the subcellular localization of the fluorescence signal. Co-staining with known organelle trackers can be used to identify specific localization.
-
Minimize light exposure to reduce phototoxicity and photobleaching.[13]
-
Cytotoxicity Assessment
3.1. MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17][18][19]
-
Materials:
-
Cultured cells
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of approximately 10,000 cells per well and incubate for 24 hours.[19]
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate for 24 hours (or a desired time point).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Visualizations
Caption: Workflow for evaluating a novel fluorescent probe.
Caption: A hypothetical signaling pathway for visualization.
References
- 1. This compound | C21H23NO4 | CID 398788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. invivochem.net [invivochem.net]
- 3. researchgate.net [researchgate.net]
- 4. New Strategies for Fluorescent Probe Design in Medical Diagnostic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jascoinc.com [jascoinc.com]
- 8. Determination of Fluorescence Quantum Yield of a Fluorophore [mfs-iiith.vlabs.ac.in]
- 9. jascoinc.com [jascoinc.com]
- 10. researchgate.net [researchgate.net]
- 11. Photobleaching Principles | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 13. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - RO [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. biorxiv.org [biorxiv.org]
- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. bds.berkeley.edu [bds.berkeley.edu]
Dehydroglaucine Formulation for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroglaucine is an aporphine alkaloid found in plants of the Corydalis and Liriodendron genera.[1][2] As a derivative of glaucine, it shares a core structure with compounds known for a range of pharmacological activities.[2] Preliminary research has identified this compound as an acetylcholinesterase inhibitor and has demonstrated its antimicrobial properties against various pathogens, including Staphylococcus aureus, Mycobacterium smegmatis, Candida albicans, and Aspergillus niger.[2][3] Furthermore, studies on this compound derivatives suggest potential cardiovascular effects, such as hypotension.[2] These properties indicate that this compound is a compound of interest for further investigation in preclinical animal models.
This document provides detailed application notes and protocols for the formulation and in vivo administration of this compound to facilitate research into its therapeutic potential.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₃NO₄ | [1] |
| Molecular Weight | 353.41 g/mol | [1] |
| Appearance | Crystalline solid | [2] |
| Melting Point | 131-133 °C (in methanol) | [4][5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2] |
| Storage (Powder) | -20°C for up to 3 years. | [3][6] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. | [6] |
Recommended In Vivo Formulation Vehicle
For intravenous administration, a common vehicle for poorly soluble alkaloids can be adapted for this compound. A suggested formulation is a co-solvent system designed to maintain the compound's solubility and stability in an aqueous solution suitable for injection.
| Component | Percentage (v/v) | Purpose |
| DMSO | 5-10% | Primary solvent to dissolve this compound. |
| PEG300/PEG400 | 30-40% | Co-solvent to improve solubility and stability. |
| Tween 80 | 5-10% | Surfactant to prevent precipitation and enhance solubilization. |
| Saline (0.9% NaCl) or PBS | 40-60% | Aqueous vehicle to achieve isotonicity for injection. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intravenous Administration
This protocol details the preparation of a 1 mg/mL this compound solution suitable for intravenous injection in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 or 400 (PEG300/PEG400), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), sterile
-
Sterile, pyrogen-free microcentrifuge tubes and conical tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Weighing this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For a 1 mg/mL final concentration, start with a slightly higher amount to account for any transfer loss.
-
Initial Dissolution: Add the required volume of DMSO to the this compound powder. For a 10% DMSO final concentration in a 1 mL total volume, this would be 100 µL. Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.
-
Addition of Co-solvent: To the DMSO-dehydroglaucine solution, add the required volume of PEG300 or PEG400. For a 40% PEG formulation, this would be 400 µL. Vortex until the solution is clear and homogenous.
-
Addition of Surfactant: Add the required volume of Tween 80. For a 5% Tween 80 formulation, this would be 50 µL. Vortex thoroughly to ensure complete mixing.
-
Addition of Aqueous Vehicle: Slowly add the sterile saline or PBS to the organic mixture while vortexing to reach the final desired volume. For a 1 mL total volume, this would be 450 µL. The slow addition is crucial to prevent precipitation of the compound.
-
Final Mixing and Sterilization: Vortex the final solution for at least one minute to ensure homogeneity. For intravenous administration, it is critical to sterilize the formulation. Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile vial.
-
Visual Inspection: Before administration, visually inspect the solution for any signs of precipitation or particulate matter. The final formulation should be a clear, homogenous solution.
Protocol 2: In Vivo Administration of this compound in Rodents (Hypotensive Effect Study)
This protocol is based on studies of a this compound derivative and provides a starting point for evaluating the hypotensive effects of this compound.[2]
Animal Model:
-
Male or female Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g).
-
Animals should be acclimatized for at least one week before the experiment.
Materials:
-
Prepared this compound formulation (1 mg/mL)
-
Control vehicle (formulation without this compound)
-
Blood pressure monitoring system (e.g., tail-cuff method or telemetry)
-
Appropriate animal restraints
-
Sterile syringes (1 mL) and needles (27-30 gauge for tail vein injection)
Procedure:
-
Animal Preparation: Acclimatize the animals to the restraint and blood pressure measurement procedure for several days before the experiment to minimize stress-induced blood pressure variations.
-
Baseline Measurement: Record the baseline systolic and diastolic blood pressure and heart rate for each animal.
-
Administration: Administer the this compound formulation or the control vehicle via intravenous (tail vein) injection. A suggested starting dose is 1.0 mg/kg and 2.5 mg/kg.[2] The injection volume should be calculated based on the animal's body weight and the concentration of the formulation (e.g., for a 250g rat receiving a 1 mg/kg dose of a 1 mg/mL solution, the injection volume would be 0.25 mL). The maximum recommended bolus injection volume for rats is 5 ml/kg.[7][8]
-
Post-administration Monitoring: Monitor and record blood pressure and heart rate at regular intervals (e.g., 5, 15, 30, 60, and 120 minutes) post-injection.
-
Data Analysis: Compare the changes in blood pressure and heart rate between the this compound-treated groups and the vehicle control group using appropriate statistical methods.
Mandatory Visualizations
References
- 1. This compound | C21H23NO4 | CID 398788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:22212-26-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | Antifection | TargetMol [targetmol.com]
- 4. Cas 22212-26-6,this compound | lookchem [lookchem.com]
- 5. chemwhat.com [chemwhat.com]
- 6. invivochem.net [invivochem.net]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. research.sdsu.edu [research.sdsu.edu]
Application Notes and Protocols: Dehydroglaucine in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and proposed experimental protocols for investigating the therapeutic potential of Dehydroglaucine in various neurodegenerative disease models. This compound, an aporphine alkaloid, has demonstrated notable anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway, suggesting its potential as a therapeutic agent for neurodegenerative disorders where neuroinflammation is a key pathological feature.
Introduction to this compound
This compound is a natural compound found in certain plants of the Corydalis genus. Its primary recognized mechanism of action in the context of inflammation is the suppression of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response. Chronic activation of NF-κB is implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis (ALS). By inhibiting this pathway, this compound may mitigate neuroinflammation and its detrimental effects on neuronal survival and function.
Key Signaling Pathway: NF-κB Inhibition
This compound has been shown to exert its anti-inflammatory effects by targeting the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This action sequesters the NF-κB p50/p65 heterodimer in the cytoplasm, inhibiting its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound's bioactivity.
| Parameter | Value | Cell Line / Model | Reference |
| NF-κB Inhibition (IC50) | 21 µM | Not specified | [1] |
Note: Further research is required to establish dose-response relationships and efficacy in specific neurodegenerative disease models.
Application in Neurodegenerative Disease Models
While direct evidence of this compound's efficacy in Parkinson's, Huntington's, and ALS models is currently limited, its established anti-inflammatory mechanism provides a strong rationale for its investigation in these conditions. The following sections outline proposed experimental designs.
Alzheimer's Disease (AD)
Hypothesis: this compound will reduce neuroinflammation, decrease amyloid-beta (Aβ) plaque load, and improve cognitive function in AD models.
Proposed In Vivo Model: Transgenic mouse models such as APP/PS1 or 5xFAD.
Key Outcome Measures:
-
Behavioral: Morris Water Maze to assess spatial learning and memory.
-
Histopathological: Immunohistochemistry for Aβ plaques (e.g., using 4G8 or 6E10 antibodies) and activated microglia (e.g., Iba1) and astrocytes (e.g., GFAP) in the hippocampus and cortex.
-
Biochemical: Western blot or ELISA to quantify levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and Aβ peptides in brain homogenates.
Parkinson's Disease (PD)
Hypothesis: this compound will protect dopaminergic neurons from neurotoxin-induced cell death and improve motor function in PD models.
Proposed In Vivo Model: 6-hydroxydopamine (6-OHDA) or MPTP-induced mouse models of PD.
Key Outcome Measures:
-
Behavioral: Rotarod test and cylinder test to assess motor coordination and forelimb use asymmetry.
-
Histopathological: Immunohistochemistry for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.
-
Biochemical: High-performance liquid chromatography (HPLC) to measure dopamine and its metabolites in the striatum.
Huntington's Disease (HD)
Hypothesis: this compound will ameliorate motor deficits and reduce neuroinflammation in HD models.
Proposed In Vivo Model: R6/2 or zQ175 transgenic mouse models of HD.
Key Outcome Measures:
-
Behavioral: Rotarod test and grip strength test to assess motor function.
-
Histopathological: Immunohistochemistry for markers of microglial and astrocytic activation in the striatum.
-
Biochemical: Western blot to assess levels of inflammatory mediators in brain tissue.
Amyotrophic Lateral Sclerosis (ALS)
Hypothesis: this compound will slow disease progression, extend survival, and reduce neuroinflammation in ALS models.
Proposed In Vivo Model: SOD1G93A transgenic mouse model of ALS.
Key Outcome Measures:
-
Functional: Grip strength test and rotarod test to monitor motor function decline.
-
Survival: Kaplan-Meier survival analysis.
-
Histopathological: Immunohistochemistry for motor neuron counts in the spinal cord and markers of neuroinflammation.
Potential for Nrf2 Pathway Activation
While not yet demonstrated for this compound, compounds with antioxidant properties often activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is a master regulator of the cellular antioxidant response. Activation of Nrf2 could represent a complementary neuroprotective mechanism for this compound.
Hypothetical Mechanism: this compound may induce the translocation of Nrf2 to the nucleus, leading to the transcription of antioxidant genes such as heme oxygenase-1 (HO-1).
Experimental Protocols
Cell Viability Assay (MTT Assay)
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Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
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Treatment: Treat cells with varying concentrations of this compound (e.g., 1-100 µM) for 24-48 hours. Include a vehicle control. To model neurotoxicity, co-treat with a stressor (e.g., Aβ oligomers for AD, MPP+ for PD).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Western Blot for NF-κB Pathway Proteins
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Protein Extraction: Lyse treated cells or brain tissue homogenates in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IKK, IKK, p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities and normalize to the loading control.
Immunohistochemistry for Neuroinflammation
-
Tissue Preparation: Perfuse animals with PBS followed by 4% paraformaldehyde (PFA). Post-fix the brain tissue in 4% PFA overnight and then transfer to a 30% sucrose solution. Section the brain into 30-40 µm coronal sections using a cryostat or vibratome.
-
Antigen Retrieval: If necessary, perform antigen retrieval by heating the sections in a citrate buffer (pH 6.0).
-
Permeabilization and Blocking: Permeabilize the sections with 0.3% Triton X-100 in PBS and then block with a solution containing 5% normal goat serum and 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the sections with primary antibodies against markers of interest (e.g., Iba1 for microglia, GFAP for astrocytes) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections with PBS and incubate with the appropriate fluorescently-labeled secondary antibody for 2 hours at room temperature.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the sections onto slides with a mounting medium.
-
Imaging and Analysis: Capture images using a fluorescence or confocal microscope and quantify the number and morphology of stained cells.
Behavioral Testing: Morris Water Maze (for AD models)
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water. A hidden platform is submerged 1 cm below the water surface.
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each mouse.
-
For each trial, place the mouse into the pool at one of four starting positions.
-
Allow the mouse to swim freely for 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (Day after last acquisition day):
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Remove the platform from the pool.
-
Allow the mouse to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis: Analyze escape latencies across acquisition days and the time spent in the target quadrant during the probe trial.
Conclusion
This compound presents a promising therapeutic candidate for neurodegenerative diseases due to its potent anti-inflammatory effects mediated through NF-κB inhibition. The provided application notes and protocols offer a framework for the systematic evaluation of this compound in various preclinical models of neurodegeneration. Further research is warranted to elucidate its full mechanistic profile, including its potential effects on the Nrf2 antioxidant pathway, and to establish its efficacy and safety in these disease contexts.
References
Troubleshooting & Optimization
Overcoming Dehydroglaucine solubility issues for biological assays
Welcome to the technical support center for Dehydroglaucine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to the solubility of this compound in biological assays.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of solution during my experiment. What are the common causes?
Precipitation of this compound is a common issue stemming from its low aqueous solubility. As an aporphine alkaloid, its planar structure contributes to poor solubility in neutral aqueous buffers.[1][2][3] Key causes for precipitation include:
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Solvent Choice: Using a primary solvent that is not suitable or is not miscible with the aqueous assay buffer.
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Concentration: The final concentration of this compound in the assay medium exceeds its solubility limit.
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pH of the Medium: this compound is a weakly basic compound, and its solubility is highly dependent on pH.[2][4]
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Dilution Method: Rapidly diluting a concentrated DMSO stock into an aqueous buffer can cause the compound to crash out of solution.[5]
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Temperature: Temperature shifts, such as moving from room temperature to 37°C, can affect solubility.
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Incubation Time: Over long incubation periods, a kinetically soluble compound may convert to a less soluble, more stable crystalline form and precipitate.[6]
Q2: What is the best solvent to use for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[7][8] It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds, including those that are poorly soluble in water.[8] For cell-based assays, it is crucial to prepare a concentrated stock in 100% DMSO that can be diluted to a final working concentration.
Q3: I'm using a DMSO stock. What is the maximum final concentration of DMSO I can use in my cell-based assay?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate up to 0.5% DMSO without significant toxic effects, while some robust cell lines may tolerate up to 1%.[9] However, sensitive primary cells may show stress at concentrations below 0.1%.[9] It is always best practice to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration used in your assay.
Table 1: General Guidelines for Final DMSO Concentration in Cell-Based Assays
| Final DMSO Concentration | Potential Effect on Cells | Recommendation |
| < 0.1% | Generally considered safe for most cell types, including sensitive and primary cells. | Ideal for most applications. |
| 0.1% - 0.5% | Tolerated by most established cell lines without significant cytotoxicity. | Widely used and accepted. Always include a vehicle control. |
| 0.5% - 1.0% | May induce stress or differentiation in some cell lines; potential for off-target effects. | Use with caution. Justify with vehicle control data. |
| > 1.0% | High risk of cytotoxicity and significant off-target effects.[9] | Not recommended. Results may be unreliable. |
Q4: How can I use pH to improve the solubility of this compound?
This compound is a weakly basic alkaloid with a predicted pKa of approximately 3.26.[4] This means its solubility will dramatically increase in acidic conditions (pH < 3.26) where it becomes protonated (cationic). In typical cell culture media (pH 7.2-7.4), it will be in its neutral, less soluble form.
-
For Biochemical Assays: If your experiment does not involve live cells, consider using a buffer with a lower pH (e.g., pH 5.0-6.5) to increase solubility.
-
For Cell-Based Assays: Directly lowering the pH of cell culture media is not feasible as it will harm the cells. However, understanding the pKa is crucial for interpreting solubility data and troubleshooting.
Q5: Are there other methods to enhance this compound solubility in my assay?
Yes, several formulation strategies can be employed to enhance the solubility of poorly soluble compounds like this compound:
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Co-solvents: Using a mixture of solvents can improve solubility. For animal studies, co-solvents like PEG400, glycerol, or Tween 80 are often used in combination with DMSO.[5]
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Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming an inclusion complex that is more water-soluble.[10] This is a common strategy for both in vitro and in vivo formulations.
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Use of Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween 80, Solutol HS-15) can help maintain solubility by forming micelles.[10] This is more common in biochemical assays than cell-based assays, where surfactants can be toxic.
Troubleshooting Guides
Guide 1: this compound Precipitation During Working Solution Preparation
This guide provides a systematic approach to troubleshoot precipitation when diluting your DMSO stock into aqueous assay buffer or cell culture medium.
Troubleshooting Workflow for Compound Precipitation
Caption: A decision tree for troubleshooting this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the recommended procedure for preparing this compound for a typical cell-based assay to minimize precipitation.
Workflow for Preparing this compound Solutions
Caption: Step-by-step workflow for solution preparation.
Methodology:
-
Stock Solution Preparation (e.g., 20 mM):
-
Accurately weigh the required amount of this compound powder in a sterile microfuge tube.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 20 mM).
-
Vortex vigorously for 1-2 minutes.
-
If not fully dissolved, place the tube in a bath sonicator for 5-10 minutes.
-
Once fully dissolved and clear, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for short-term storage or -80°C for long-term storage.[5]
-
-
Working Solution Preparation (e.g., 20 µM):
-
Thaw a single aliquot of the 20 mM DMSO stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
To make a 20 µM working solution, perform a 1:1000 dilution. Add 1 µL of the 20 mM stock solution to 999 µL of the pre-warmed medium.
-
Crucial Step: Add the DMSO stock directly into the medium while vortexing or vigorously pipetting to ensure rapid dispersal and prevent localized high concentrations that lead to precipitation.[5]
-
Use the final working solution immediately after preparation. Do not store aqueous dilutions.
-
Protocol 2: High-Throughput Kinetic Solubility Assay by Nephelometry
This protocol provides a method to estimate the kinetic solubility of this compound in a buffer of choice (e.g., PBS, pH 7.4). Kinetic solubility measures the concentration at which a compound, introduced from a DMSO stock, begins to precipitate.[11][12][13]
Table 2: Materials and Equipment for Kinetic Solubility Assay
| Item | Description |
| Compound | 10-20 mM stock solution of this compound in 100% DMSO. |
| Buffer | Phosphate-Buffered Saline (PBS), pH 7.4. |
| Labware | 96-well clear bottom microplate. |
| Equipment | Nephelometer or plate reader capable of measuring light scattering. |
| Controls | Positive Control: A known poorly soluble compound (e.g., Nicardipine). Negative Control: A known highly soluble compound. |
Methodology:
-
Plate Preparation: Add 198 µL of PBS (pH 7.4) to all wells of a 96-well plate.
-
Compound Addition: Add 2 µL of the 20 mM this compound DMSO stock to the first well of a row. This creates a 200 µM solution with 1% DMSO. Mix thoroughly.
-
Serial Dilution: Perform a 2-fold serial dilution across the row by transferring 100 µL from the first well to the second, mixing, and repeating across the plate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the turbidity (light scattering) in each well using a nephelometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity measurement is not significantly different from the buffer-only control wells.
Mechanism of Action Visualization
This compound is reported to act as an acetylcholinesterase (AChE) inhibitor.[14] The enzyme AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates the signal. By inhibiting AChE, this compound causes an accumulation of ACh, leading to prolonged stimulation of cholinergic receptors.[14]
Signaling Pathway for Acetylcholinesterase Inhibition
References
- 1. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PhytoBank: Showing 6,7-dehydroglaucine (PHY0039291) [phytobank.ca]
- 3. Aporphine alkaloids - Wikipedia [en.wikipedia.org]
- 4. Cas 22212-26-6,this compound | lookchem [lookchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. gchemglobal.com [gchemglobal.com]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. enamine.net [enamine.net]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. creative-biolabs.com [creative-biolabs.com]
- 14. Acetylcholinesterase inhibitors: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Dehydroglaucine for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies with Dehydroglaucine. The focus is on strategies to enhance its bioavailability, a critical factor for obtaining reliable and reproducible experimental results.
Troubleshooting Guides
This section addresses specific issues that may arise during your in vivo experiments with this compound, offering potential causes and actionable solutions.
Issue 1: Consistently Low Plasma Concentrations of this compound
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Question: We are administering this compound to our animal models but are observing very low and often undetectable plasma concentrations. What could be the cause, and how can we improve this?
-
Answer:
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Potential Causes:
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Poor Aqueous Solubility: this compound, as a complex organic molecule, may have low solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver (hepatic first-pass effect) or the intestinal wall before reaching systemic circulation.
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P-glycoprotein (P-gp) Efflux: this compound might be a substrate for efflux transporters like P-gp, which actively pump the compound back into the intestinal lumen, reducing its net absorption.
-
-
Solutions:
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Enhance Solubility and Dissolution Rate:
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Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can improve the dissolution rate.[1]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix can convert it from a crystalline to a more soluble amorphous form.[2][3] Common polymers include PVP, HPMC, and Soluplus®.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.[1]
-
-
Investigate and Mitigate First-Pass Metabolism:
-
Conduct an in vitro metabolic stability assay using liver microsomes to assess the extent of hepatic metabolism.
-
Consider co-administration with a metabolic inhibitor (e.g., piperine) in exploratory studies to understand the impact of first-pass metabolism. Note: This is an investigative tool and may not be suitable for all study designs.
-
-
Assess P-gp Efflux:
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Utilize in vitro models, such as Caco-2 cell permeability assays, to determine if this compound is a P-gp substrate.
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If P-gp efflux is confirmed, formulation strategies using excipients that inhibit P-gp (e.g., certain grades of polyethylene glycol, tocopheryl polyethylene glycol succinate) can be explored.
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-
-
Issue 2: High Inter-Individual Variability in Pharmacokinetic Profiles
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Question: Our in vivo studies with this compound are showing high variability in key pharmacokinetic parameters like AUC (Area Under the Curve) and Cmax (Maximum Concentration) between individual animals. What could be causing this, and how can we reduce it?
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Answer:
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Potential Causes:
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Food Effects: The presence or absence of food in the gastrointestinal tract can significantly alter the absorption of poorly soluble drugs.
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Inconsistent Dissolution: If the formulation does not dissolve uniformly, it can lead to erratic absorption.
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Genetic Polymorphisms: Variations in metabolic enzymes or transporters among the animal population can contribute to differing pharmacokinetic profiles.
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Solutions:
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Standardize Experimental Conditions:
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Implement a consistent fasting and feeding protocol for all animals in the study.
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Ensure precise and consistent administration techniques.
-
-
Improve Formulation Robustness:
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Employ formulation strategies that provide more consistent drug release, such as SEDDS or stabilized amorphous solid dispersions. These formulations are designed to reduce the impact of physiological variables.
-
-
Refine Dosing Vehicle:
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Ensure the dosing vehicle is appropriate and consistently prepared. For suspensions, ensure uniform particle size and prevent settling.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for this compound's suspected low bioavailability?
A1: While specific data for this compound is limited, compounds with similar complex, hydrophobic structures often exhibit poor oral bioavailability due to low aqueous solubility and a high potential for first-pass metabolism.[4] Low solubility limits the amount of drug that can dissolve in the gut, which is a prerequisite for absorption.
Q2: What are the most promising formulation strategies to enhance this compound's absorption?
A2: Several strategies can be effective:
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Amorphous Solid Dispersions (ASDs): This is a widely used and effective method for enhancing the solubility of poorly soluble drugs.[2][3]
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Lipid-Based Drug Delivery Systems (LBDDS): These include solutions, suspensions, and emulsions, with Self-Emulsifying Drug Delivery Systems (SEDDS) being particularly effective for improving the absorption of lipophilic drugs.[1]
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Nanoparticle-Based Systems: Reducing particle size to the nanometer range can significantly increase the surface area for dissolution and may offer alternative absorption pathways.[5]
Q3: How can I perform a preliminary assessment of this compound's metabolic stability?
A3: An in vitro liver microsomal stability assay is a standard preliminary test. This involves incubating this compound with liver microsomes (which contain key metabolic enzymes) and a cofactor like NADPH. The disappearance of the parent compound over time is monitored, typically by LC-MS, to determine its metabolic half-life.
Quantitative Data Summary
The following table presents hypothetical pharmacokinetic data to illustrate the potential impact of different formulation strategies on the oral bioavailability of a compound like this compound.
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 85 ± 25 | 2.0 | 340 ± 90 | 100 (Reference) |
| Micronized Suspension | 50 | 150 ± 40 | 1.5 | 680 ± 150 | 200 |
| Solid Dispersion | 50 | 450 ± 95 | 1.0 | 2100 ± 450 | 618 |
| Nanoemulsion | 50 | 620 ± 120 | 0.75 | 2950 ± 550 | 868 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
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Materials: this compound, a suitable polymer (e.g., PVP K30), and a volatile organic solvent (e.g., methanol or acetone).
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Procedure:
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Weigh the desired amounts of this compound and polymer (e.g., in a 1:4 drug-to-polymer ratio).
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Dissolve both components completely in the selected solvent in a round-bottom flask.
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Attach the flask to a rotary evaporator.
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Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin film is formed on the flask wall.
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Continue to dry the film under high vacuum for 24 hours to remove any residual solvent.
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Scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.
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Store the resulting solid dispersion in a desiccator until further use.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
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Animals: Male Sprague-Dawley rats (200-250 g).
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Acclimatization: Acclimatize animals for at least one week before the experiment.
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Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
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Dosing:
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Prepare the this compound formulation (e.g., aqueous suspension or solid dispersion reconstituted in water) at the desired concentration.
-
Administer the formulation orally via gavage at a specific dose (e.g., 50 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the plasma concentrations of this compound using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Visualizations
Caption: Key physiological barriers affecting the oral bioavailability of this compound.
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
Caption: A hypothetical metabolic pathway for this compound in the liver.
References
- 1. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability Enhancement-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 5. Polymers Enhancing Bioavailability in Drug Delivery | MDPI [mdpi.com]
Technical Support Center: Dehydroglaucine Scale-Up Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of Dehydroglaucine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the scale-up synthesis of this compound?
A1: The scale-up synthesis of this compound, an aporphine alkaloid, presents several challenges rooted in its complex tetracyclic structure. Key issues include:
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Multi-step Synthesis: The synthesis is often lengthy, requiring careful optimization of each step to maintain a good overall yield.[1][2]
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Reagent Selection and Stoichiometry: Reagents that are effective at the lab scale may not be economically or safely viable for large-scale production. The stoichiometry of reagents often needs to be re-optimized.
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Reaction Conditions: Maintaining consistent temperature, pressure, and mixing at a larger scale can be difficult and may impact reaction kinetics and impurity formation.
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Process Safety: Exothermic reactions or the use of hazardous reagents require careful engineering controls and safety protocols during scale-up.[3]
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Yield and Purity: Achieving consistent high yields and purity can be challenging due to the potential for increased side reactions and difficulties in purification at a larger scale.
Q2: What are the common issues encountered during the purification of this compound at an industrial scale?
A2: Large-scale purification of this compound often involves overcoming the following hurdles:
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Complex Mixtures: Crude extracts or synthetic reaction mixtures can contain a variety of structurally similar alkaloids and byproducts, making separation difficult.
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Chromatography Scalability: Methods like High-Performance Liquid Chromatography (HPLC) that work well in the lab can be expensive and complex to scale up. Techniques like Medium-Pressure Liquid Chromatography (MPLC) or Supercritical Fluid Chromatography (SFC) may be considered for larger quantities.[4][5]
-
Solvent Consumption: Large-scale chromatographic purification can consume significant volumes of solvents, leading to high costs and environmental concerns.
-
Crystallization Difficulties: Achieving a consistent crystalline form (polymorphism) with high purity can be challenging. The crystallization process needs to be robust and reproducible.
-
Product Loss: Each purification step carries the risk of product loss, which can significantly impact the overall process yield.
Q3: What are the key stability concerns for this compound, and how can they be investigated?
A3: this compound, like many complex organic molecules, can be susceptible to degradation. Key stability concerns and investigation methods include:
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Oxidation: The presence of tertiary amines and methoxy groups on the aromatic rings can make the molecule susceptible to oxidation.[6][7]
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Hydrolysis: Although generally stable, ester or other hydrolyzable functional groups, if present in derivatives, could be a point of degradation.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of degradation products.
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Thermal Degradation: High temperatures during processing or storage can accelerate degradation.
These stability issues are typically investigated through forced degradation studies (or stress testing) .[7][8][9] This involves subjecting this compound to harsh conditions (e.g., high temperature, strong acid/base, oxidizing agents, and intense light) to intentionally induce degradation.[8][10] The resulting degradation products are then identified and quantified to understand the degradation pathways.[11][12]
Q4: What are the critical quality attributes (CQAs) to monitor during this compound production?
A4: Critical Quality Attributes (CQAs) are physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For this compound, these include:
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Purity: The percentage of the active pharmaceutical ingredient (API) in the final product.
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Impurity Profile: The identity and quantity of each impurity present.
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Potency: The measure of the drug's biological activity.
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Physical Properties: Including particle size, crystal form, and solubility, which can affect bioavailability.
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Residual Solvents: The amount of residual solvents from the manufacturing process.
-
Water Content: The level of moisture in the final product.
Troubleshooting Guides
Synthesis Troubleshooting
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in a Specific Synthetic Step | - Incomplete reaction- Suboptimal reaction temperature or time- Poor quality of starting materials or reagents- Inefficient mixing at a larger scale | - Monitor reaction progress using in-line Process Analytical Technology (PAT) like HPLC or spectroscopy.[13][14][15][16][17]- Re-optimize temperature, pressure, and reaction time for the current scale.- Qualify all raw materials and reagents before use.- Evaluate and improve the mixing efficiency of the reactor. |
| High Levels of a Specific Impurity | - Side reactions due to localized overheating or poor mixing- Incorrect stoichiometry of reactants- Contamination from starting materials or solvents | - Improve temperature control and mixing.- Carefully control the addition rate and stoichiometry of reagents.- Use high-purity starting materials and solvents.- Identify the impurity and investigate its formation pathway to adjust reaction conditions accordingly. |
| Inconsistent Batch-to-Batch Results | - Variability in raw material quality- Poor process control- Operator error | - Implement stringent quality control for all incoming materials.- Tightly control critical process parameters (CPPs) such as temperature, pressure, and addition rates.- Develop and adhere to detailed Standard Operating Procedures (SOPs). |
Purification Troubleshooting
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation in Column Chromatography | - Inappropriate stationary or mobile phase- Column overloading- Inconsistent packing of the column at a larger scale | - Re-screen different stationary and mobile phases for better selectivity.- Reduce the sample load on the column.- Ensure the column is packed uniformly and efficiently. Consider using pre-packed columns for better consistency. |
| Product Crystallizes in the Column or Tubing | - Poor solubility of the product in the mobile phase- Temperature fluctuations | - Increase the proportion of the stronger solvent in the mobile phase.- Add a co-solvent to improve solubility.- Maintain a consistent temperature throughout the purification system. |
| Low Recovery After Crystallization | - Product is too soluble in the crystallization solvent- Incomplete precipitation- Product loss during filtration and washing | - Use an anti-solvent to induce precipitation.- Optimize the crystallization temperature and time.- Use a minimal amount of cold solvent for washing the crystals. |
Stability and Formulation Troubleshooting
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Formation of Degradation Products During Storage | - Exposure to light, oxygen, or high temperatures- Incompatibility with excipients in the formulation- High moisture content | - Store the product in light-resistant, airtight containers.- Conduct forced degradation studies to identify and quantify degradation products.[7][8][9]- Perform excipient compatibility studies to select stable formulation components.[18]- Control the humidity during manufacturing and storage. |
| Poor Solubility of the Final Product | - Unfavorable crystalline form (polymorph)- Aggregation of particles | - Screen for and select a more soluble polymorph.- Consider particle size reduction techniques like micronization.- Investigate the use of solubilizing agents or different formulation strategies. |
| Color Change in the Final Product | - Oxidation or other degradation pathways- Interaction with container closure system | - Investigate the cause through stability studies under various conditions.- Consider adding an antioxidant to the formulation.- Evaluate different packaging materials for compatibility. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1N HCl.
-
Heat the solution at 80°C for 24 hours.
-
Cool the solution and neutralize it with 1N NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1N NaOH.
-
Heat the solution at 80°C for 24 hours.
-
Cool the solution and neutralize it with 1N HCl.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Keep the solid this compound powder in an oven at 105°C for 48 hours.
-
Dissolve the powder in a suitable solvent to a concentration of 0.1 mg/mL for analysis.
-
-
Photodegradation:
-
Expose the solid this compound powder to UV light (e.g., 254 nm) for 48 hours.
-
Dissolve the powder in a suitable solvent to a concentration of 0.1 mg/mL for analysis.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method, comparing them to an unstressed control sample. Use LC-MS to identify the mass of the degradation products.
Protocol 2: HPLC Method for Purity and Impurity Profiling
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound and its impurities.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector or a Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 20% A, 80% B
-
25-30 min: Hold at 20% A, 80% B
-
30-32 min: Gradient back to 95% A, 5% B
-
32-40 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (or a wavelength determined by UV-Vis spectral analysis of this compound).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.
Visualizations
Caption: Experimental Workflow for this compound Production.
References
- 1. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uh-ir.tdl.org [uh-ir.tdl.org]
- 3. researchgate.net [researchgate.net]
- 4. Large-scale purification of a deprotected macrocyclic peptide by supercritical fluid chromatography (SFC) integrated with liquid chromatography in discovery chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective [pubmed.ncbi.nlm.nih.gov]
- 10. ijrpp.com [ijrpp.com]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. mdpi.com [mdpi.com]
- 13. agilent.com [agilent.com]
- 14. What is PAT? | Bruker [bruker.com]
- 15. stepscience.com [stepscience.com]
- 16. Process analytical technology - Wikipedia [en.wikipedia.org]
- 17. fda.gov [fda.gov]
- 18. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Sensitive Detection of Dehydroglaucine Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sensitive detection of Dehydroglaucine and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the expected major metabolic pathways for this compound?
A1: Based on studies of structurally similar aporphine alkaloids, the primary metabolic pathways for this compound are expected to involve Phase I and Phase II biotransformations. Phase I reactions likely include O-demethylation of the methoxy groups and hydroxylation at various positions on the aromatic rings. Following these initial modifications, the resulting metabolites are expected to undergo Phase II conjugation reactions, primarily glucuronidation and sulfation, to increase their water solubility and facilitate excretion.
Q2: What are the most suitable analytical techniques for the sensitive detection of this compound and its metabolites?
A2: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the sensitive and selective quantification of this compound and its metabolites in biological matrices. Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF), is particularly powerful for metabolite identification and structural elucidation.
Q3: What are the main challenges in developing a sensitive detection method for this compound metabolites?
A3: Key challenges include:
-
Low concentrations: Metabolites are often present at very low concentrations in biological samples.
-
Matrix effects: Components of biological matrices (e.g., plasma, urine) can interfere with the ionization of the target analytes in the mass spectrometer, leading to signal suppression or enhancement.
-
Isomeric metabolites: Metabolites with the same mass-to-charge ratio (m/z) but different structures can be difficult to distinguish without effective chromatographic separation and careful interpretation of fragmentation patterns.
-
Lack of commercial standards: Authentic standards for many metabolites are often unavailable, making absolute quantification and definitive identification challenging.
Q4: How can I prepare plasma or urine samples for the analysis of this compound metabolites?
A4: Common sample preparation techniques for plasma and urine include:
-
Protein Precipitation (PPT): This is a simple and common method for plasma samples, where a cold organic solvent like acetonitrile or methanol is added to precipitate proteins, which are then removed by centrifugation.
-
Liquid-Liquid Extraction (LLE): This technique separates analytes from the sample matrix based on their differential solubility in two immiscible liquids. It can provide a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): SPE offers a more selective sample cleanup by using a solid sorbent to retain the analytes of interest while matrix components are washed away. This often results in the cleanest extracts and can be used to concentrate the analytes.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor sensitivity / No peak detected for metabolites | 1. Inefficient extraction from the biological matrix.2. Low abundance of the metabolite.3. Ion suppression due to matrix effects.4. Inappropriate mass spectrometry parameters. | 1. Optimize the sample preparation method (e.g., try a different SPE sorbent, or switch from PPT to LLE).2. Concentrate the sample during preparation.3. Improve chromatographic separation to move the analyte peak away from co-eluting matrix components. Dilute the sample if possible.4. Optimize MS parameters such as collision energy and cone voltage for each specific metabolite. |
| High background noise in the chromatogram | 1. Contamination from solvents, glassware, or the LC system.2. Incomplete removal of matrix components.3. Use of non-volatile salts in the mobile phase. | 1. Use high-purity solvents and thoroughly clean all equipment. Implement a system flush procedure.2. Employ a more rigorous sample cleanup method like SPE.3. Ensure the mobile phase consists of volatile components compatible with mass spectrometry (e.g., formic acid, ammonium formate). |
| Poor peak shape (e.g., tailing, fronting, splitting) | 1. Column degradation or contamination.2. Incompatibility between the sample solvent and the mobile phase.3. Suboptimal mobile phase pH.4. Co-elution with an interfering compound. | 1. Use a guard column and replace it regularly. If necessary, replace the analytical column.2. Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase.3. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.4. Optimize the chromatographic gradient to improve separation. |
| Inconsistent retention times | 1. Fluctuations in column temperature.2. Changes in mobile phase composition.3. Air bubbles in the pump or column.4. Column equilibration issues. | 1. Use a column oven to maintain a stable temperature.2. Prepare fresh mobile phase daily and ensure proper mixing.3. Degas the mobile phase and prime the pumps.4. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
| Difficulty in distinguishing between isomeric metabolites | 1. Insufficient chromatographic resolution. | 1. Optimize the chromatographic method by trying different columns (e.g., different stationary phases), mobile phase modifiers, or gradient profiles to achieve baseline separation. |
Quantitative Data Summary
| Analyte | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) |
| This compound | Plasma | 0.5 | 0.5 - 500 | 95 - 105 | < 10 |
| O-desmethyl-dehydroglaucine | Plasma | 1.0 | 1.0 - 500 | 93 - 107 | < 12 |
| Hydroxy-dehydroglaucine | Plasma | 1.0 | 1.0 - 500 | 94 - 106 | < 11 |
| This compound-glucuronide | Urine | 2.5 | 2.5 - 1000 | 90 - 110 | < 15 |
| This compound-sulfate | Urine | 2.5 | 2.5 - 1000 | 92 - 108 | < 14 |
LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation.
Detailed Experimental Protocol: LC-MS/MS Method for this compound Metabolite Identification
This protocol provides a general framework for the identification of this compound metabolites in a research setting. Method optimization and validation are required for quantitative applications.
1. Sample Preparation (Plasma)
-
Thaw frozen plasma samples on ice.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. UPLC-Q-TOF/MS Analysis
-
UPLC System: A high-performance UPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18.1-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Data-dependent acquisition (DDA) mode to acquire MS/MS spectra for the most abundant precursor ions.
3. Data Analysis
-
Process the raw data using appropriate software to detect peaks and generate a list of potential metabolites.
-
Compare the mass spectra of potential metabolites to the parent drug (this compound) to identify characteristic fragment ions and neutral losses.
-
Propose metabolite structures based on the mass shift from the parent drug and the fragmentation patterns. Common biotransformations to consider are O-demethylation (-14 Da), hydroxylation (+16 Da), glucuronidation (+176 Da), and sulfation (+80 Da).
Visualizations
Addressing matrix effects in Dehydroglaucine bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Dehydroglaucine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound bioanalysis?
A: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix. In the context of this compound bioanalysis using techniques like LC-MS/MS, these effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). This can result in inaccurate quantification, poor reproducibility, and reduced sensitivity of the assay. Components in biological matrices like plasma, urine, or tissue homogenates that are known to cause matrix effects include phospholipids, salts, endogenous metabolites, and dosing vehicles.
Q2: How can I assess the presence and magnitude of matrix effects in my this compound assay?
A: The most common method for evaluating matrix effects is the post-extraction spike method. This involves comparing the peak response of this compound spiked into an extracted blank matrix (from which the analyte is absent) with the response of this compound in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as follows:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement. It is recommended to assess the matrix effect using at least six different lots of the biological matrix. The coefficient of variation (CV%) of the matrix factor across the different lots should ideally be less than 15%.
Another qualitative method is the post-column infusion technique. Here, a solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion-suppressing or -enhancing components.
Q3: What are the primary strategies to minimize or eliminate matrix effects for this compound?
A: There are three main strategies to combat matrix effects in this compound bioanalysis:
-
Optimize Sample Preparation: The goal is to selectively remove interfering components from the matrix while efficiently extracting this compound. Techniques range from simple protein precipitation (PPT) to more selective methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
-
Optimize Chromatographic Conditions: Modifying the HPLC/UHPLC method to achieve better separation between this compound and matrix components can significantly reduce interference. This can involve changing the column chemistry, mobile phase composition, gradient profile, or flow rate.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Deuterium or Carbon-13 labeled this compound) is the preferred choice for an internal standard. Since it has nearly identical physicochemical properties to this compound, it will co-elute and experience similar matrix effects, thereby compensating for any signal suppression or enhancement and ensuring accurate quantification.
Troubleshooting Guides
Issue 1: Significant Ion Suppression Observed for this compound
Symptoms:
-
Low peak intensity for this compound in matrix samples compared to neat standards.
-
Poor assay sensitivity and high limit of quantification (LOQ).
-
Inconsistent results between different sample lots.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-elution with Phospholipids | Phospholipids are a major source of ion suppression in plasma and serum samples. Solution 1: Implement a sample preparation technique specifically designed to remove phospholipids, such as HybridSPE®-Phospholipid or a targeted solid-phase extraction (SPE) protocol. Solution 2: Modify the chromatographic gradient to retain phospholipids more strongly on the column, allowing this compound to elute earlier in a cleaner region of the chromatogram. |
| Inadequate Sample Cleanup | A simple protein precipitation may not be sufficient to remove all interfering matrix components. Solution 1: Switch to a more rigorous sample preparation method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Optimize the pH and solvent selection for LLE to maximize the extraction of this compound while minimizing the co-extraction of interferences. For SPE, screen different sorbents and wash/elution solvents. Solution 2: Dilute the sample with the initial mobile phase. This can reduce the concentration of matrix components entering the MS source, but may compromise sensitivity.[1] |
| Suboptimal Chromatographic Separation | This compound may be co-eluting with other endogenous compounds. Solution: Experiment with different analytical columns (e.g., C18, Phenyl-Hexyl, Cyano) and mobile phase modifiers to alter the selectivity of the separation. Adjusting the gradient slope and temperature can also improve resolution. |
Issue 2: High Variability in Matrix Factor Across Different Lots of Biological Matrix
Symptoms:
-
The coefficient of variation (CV%) for the matrix factor is greater than 15% across different sources of blank matrix.
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Poor accuracy and precision for quality control (QC) samples prepared in different matrix lots.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Lot-to-Lot Differences in Matrix Composition | The concentration of interfering endogenous components can vary between individuals or batches of matrix. Solution 1: Improve the selectivity of the sample preparation method to more effectively remove the variable interfering components. Solid-phase extraction is often more effective than protein precipitation or liquid-liquid extraction in providing cleaner extracts. Solution 2: If a stable isotope-labeled internal standard is not being used, its use is highly recommended to compensate for this variability. |
| Analyte Instability in Matrix | This compound may be degrading in some matrix lots due to enzymatic activity. Solution: Investigate the stability of this compound in the matrix under different conditions (e.g., temperature, time). If instability is observed, consider adding enzyme inhibitors or adjusting the pH of the sample immediately after collection. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike
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Prepare Blank Matrix Extract: Process at least six different lots of blank biological matrix (e.g., human plasma) using the developed sample preparation method.
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Prepare Post-Spike Samples: Spike the extracted blank matrix from each lot with this compound at low and high concentration levels (e.g., LQC and HQC levels).
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Prepare Neat Standard Solutions: Prepare solutions of this compound in the reconstitution solvent at the same low and high concentrations.
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Analysis: Analyze both the post-spike samples and the neat standard solutions by LC-MS/MS.
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Calculation:
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Calculate the Matrix Factor (MF) for each lot: MF = (Mean Peak Area of Post-Spike Sample) / (Mean Peak Area of Neat Standard)
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Calculate the overall mean MF and the coefficient of variation (CV%) across all lots.
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Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
This is a general starting protocol and should be optimized for this compound.
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To 100 µL of plasma sample, add the internal standard solution.
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Add 50 µL of a basifying agent (e.g., 1 M sodium carbonate) to ensure this compound (a basic compound) is in its neutral form.
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Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
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Vortex for 5-10 minutes.
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Centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to separate the layers.
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Transfer the upper organic layer to a clean tube.
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Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
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Inject an aliquot into the LC-MS/MS system.
Data Presentation
Table 1: Hypothetical Matrix Effect Evaluation for this compound in Human Plasma
| Matrix Lot | Peak Area (Neat Solution - LQC) | Peak Area (Post-Spiked - LQC) | Matrix Factor (LQC) | Peak Area (Neat Solution - HQC) | Peak Area (Post-Spiked - HQC) | Matrix Factor (HQC) |
| 1 | 15,234 | 12,890 | 0.85 | 148,765 | 125,432 | 0.84 |
| 2 | 15,501 | 13,456 | 0.87 | 150,112 | 130,987 | 0.87 |
| 3 | 14,987 | 12,543 | 0.84 | 147,980 | 123,543 | 0.83 |
| 4 | 15,321 | 13,112 | 0.86 | 149,034 | 129,098 | 0.87 |
| 5 | 15,100 | 13,201 | 0.87 | 148,543 | 128,765 | 0.87 |
| 6 | 15,432 | 12,999 | 0.84 | 149,876 | 126,789 | 0.85 |
| Mean | 0.85 | 0.85 | ||||
| Std Dev | 0.014 | 0.016 | ||||
| CV (%) | 1.6% | 1.9% |
In this hypothetical example, a consistent ion suppression of approximately 15% is observed, but the low CV% indicates that a suitable internal standard can likely compensate for this effect.
Visualizations
Caption: Workflow for Addressing Matrix Effects.
Caption: Troubleshooting Logic for Matrix Effects.
References
Validation & Comparative
Dehydroglaucine vs. Glaucine: A Comparative Pharmacological Analysis
A comprehensive review of the pharmacological profiles of the aporphine alkaloids dehydroglaucine and glaucine reveals significant differences in their therapeutic and toxicological properties. While glaucine is a well-characterized compound with established antitussive, anti-inflammatory, and bronchodilator effects, this compound, a dehydrogenated analog, exhibits a markedly different pharmacological spectrum, characterized by reduced toxicity and altered bioactivity.
This guide provides a detailed comparison of the pharmacological activities of this compound and glaucine, supported by available experimental data. It is intended for researchers, scientists, and professionals in the field of drug development.
Pharmacological Profile Comparison
The primary pharmacological differences between this compound and glaucine are summarized below. Glaucine demonstrates a broad range of activities, including antagonism at dopamine and α-adrenergic receptors, inhibition of phosphodiesterase 4 (PDE4), and calcium channel blocking. In contrast, available data for this compound points towards acetylcholinesterase (AChE) inhibition and significantly reduced spasmolytic effects and toxicity compared to its parent compound.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for key pharmacological parameters of glaucine. Corresponding quantitative data for this compound is largely unavailable in the current scientific literature, a notable gap for future research.
| Pharmacological Parameter | Glaucine | This compound | Reference(s) |
| Toxicity (LD50) | |||
| Intraperitoneal (rodents) | 150-180 mg/kg | Estimated 1125-1800 mg/kg | [1] |
| Intragastric (rodents) | 510-620 mg/kg | Estimated 3825-6200 mg/kg | [1] |
| Receptor Binding & Functional Activity | |||
| Dopamine D1 Receptor | Antagonist | Data not available | |
| Dopamine D2 Receptor | Antagonist | Data not available | |
| α-Adrenergic Receptors | Antagonist | Data not available | |
| Phosphodiesterase 4 (PDE4) Inhibition (Ki) | 3.4 µM | Data not available | |
| Acetylcholinesterase (AChE) Inhibition | Data not available | Inhibitor (quantitative data not available) | |
| In Vivo Effects | |||
| Antitussive Activity | Effective | 7-methyl this compound is similarly effective | |
| Spasmolytic Activity | Active | Considerably reduced |
Note: The LD50 for this compound is an estimation based on the finding that its dehydrogenation from glaucine leads to a 7.5 to 10-fold reduction in toxicity.
Key Pharmacological Differences
Toxicity: The most striking difference lies in the toxicity profiles. Dehydrogenation of glaucine to form this compound results in a significant 7.5 to 10-fold decrease in toxicity.[1] The intraperitoneal LD50 of glaucine in various laboratory animals is reported to be in the range of 150-180 mg/kg, with the intragastric LD50 ranging from 510-620 mg/kg.[1]
Central Nervous System Activity: Glaucine is known to act as a dopamine D1 and D2 receptor antagonist. This activity is believed to contribute to some of its central effects. This compound, on the other hand, has been identified as an acetylcholinesterase inhibitor, suggesting a different mechanism of action within the central nervous system. A derivative, 7-methyl this compound, has been shown to possess antitussive action similar to glaucine.
Smooth Muscle Effects: Glaucine exhibits spasmolytic (smooth muscle relaxant) properties, which are considerably reduced upon its dehydrogenation to this compound. This suggests a significant alteration in its interaction with the molecular targets responsible for smooth muscle contraction.
Signaling Pathways & Experimental Workflows
The following diagrams illustrate key signaling pathways associated with the pharmacological targets of glaucine and a typical experimental workflow for a receptor binding assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacological findings. Below are representative protocols for key experiments discussed in this guide.
Dopamine Receptor Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a compound to dopamine receptors.
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Receptor Preparation: Membranes are prepared from brain tissue (e.g., striatum) or from cells expressing the dopamine receptor subtype of interest (e.g., D1 or D2). The tissue or cells are homogenized in a buffered solution and centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.
-
Binding Assay: The assay is typically performed in a 96-well plate format. A constant concentration of a specific radioligand (e.g., [3H]SCH23390 for D1 receptors or [3H]spiperone for D2 receptors) is incubated with the receptor membranes in the presence of varying concentrations of the test compound (glaucine or this compound).
-
Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) of the test compound is then calculated using the Cheng-Prusoff equation.
Phosphodiesterase 4 (PDE4) Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of a compound against PDE4.
-
Enzyme and Substrate: Recombinant human PDE4 enzyme is used. The substrate is cyclic adenosine monophosphate (cAMP).
-
Assay Procedure: The assay is conducted in a multi-well plate. The test compound (glaucine or this compound) at various concentrations is pre-incubated with the PDE4 enzyme in an assay buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of cAMP.
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Reaction Termination and Detection: After a defined incubation period, the reaction is stopped. The amount of remaining cAMP or the product of the reaction (AMP) is quantified. This can be done using various methods, such as enzyme-linked immunosorbent assay (ELISA), fluorescence polarization (FP), or by using a coupled enzyme system that generates a detectable signal.
-
Data Analysis: The percentage of PDE4 inhibition is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This is a widely used colorimetric method to measure AChE activity and inhibition.
-
Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically at 412 nm.
-
Reagents: Acetylcholinesterase (AChE) enzyme, acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), and a buffer solution (e.g., phosphate buffer, pH 8.0).
-
Assay Procedure: The assay is performed in a 96-well plate. The test compound (this compound or glaucine) is pre-incubated with the AChE enzyme in the buffer.
-
Reaction Initiation: The reaction is started by the addition of the substrate, acetylthiocholine.
-
Measurement: The absorbance at 412 nm is measured at regular intervals using a microplate reader. The rate of the reaction is determined from the change in absorbance over time.
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Data Analysis: The percentage of AChE inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate in its absence (control). The IC50 value is determined from a dose-response curve.
Conclusion
The available pharmacological data clearly distinguishes this compound from its parent compound, glaucine. This compound presents a significantly improved safety profile with markedly lower toxicity. However, this comes at the cost of reduced spasmolytic activity. The identification of this compound as an acetylcholinesterase inhibitor suggests a shift in its primary mechanism of action compared to glaucine's well-documented effects on dopamine and adrenergic receptors, as well as PDE4.
The lack of comprehensive quantitative data for this compound's interaction with a broader range of pharmacological targets represents a significant knowledge gap. Further research is warranted to fully elucidate the pharmacological profile of this compound, which may hold therapeutic potential in different areas than glaucine, possibly in indications where acetylcholinesterase inhibition is beneficial. The detailed experimental protocols provided herein offer a foundation for such future comparative studies.
References
Unveiling the Acetylcholinesterase Inhibitory Potential of Dehydroglaucine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dehydroglaucine, an aporphine alkaloid, has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for conditions characterized by cholinergic deficit, most notably Alzheimer's disease. This guide provides a comparative analysis of the acetylcholinesterase inhibitory activity of this compound, placed in the context of related isoquinoline alkaloids and established Alzheimer's disease medications.
Comparative Analysis of AChE Inhibitory Activity
To contextualize the potential efficacy of this compound, we present the half-maximal inhibitory concentration (IC50) values for the related isoquinoline alkaloids, berberine and palmatine, alongside those of widely prescribed AChE inhibitors. Lower IC50 values are indicative of greater inhibitory potency.
| Compound | Type | AChE IC50 Value (µg/mL) | AChE IC50 Value (µM) | Reference |
| Berberine | Isoquinoline Alkaloid | 0.72 ± 0.04 | ~1.94 | [1] |
| 0.94 | ~2.53 | [2] | ||
| Palmatine | Isoquinoline Alkaloid | 6.29 ± 0.61 | ~17.7 | [1] |
| 0.66 | ~1.86 | [2] | ||
| Donepezil | Piperidine derivative | Not Reported | Not Reported | |
| Galantamine | Amaryllidaceae Alkaloid | 0.74 ± 0.01 | ~2.58 | [1] |
| Rivastigmine | Carbamate derivative | Not Reported | Not Reported |
Note: The IC50 values for Berberine and Palmatine are presented as reported in the cited studies. Conversion to µM is estimated based on their respective molecular weights. Data for this compound is currently unavailable.
Experimental Protocols
The following is a generalized experimental protocol for determining acetylcholinesterase inhibitory activity, based on methodologies commonly used for alkaloids, such as the Ellman's method.
Principle: The assay measures the activity of AChE by monitoring the formation of 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine iodide (ATCI) by AChE. The inhibitor's potency is determined by its ability to reduce the rate of this colorimetric reaction.
Materials:
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
This compound (or other test compounds)
-
Phosphate buffer (pH 8.0)
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds (e.g., this compound, Berberine, Palmatine) and standard inhibitors (e.g., Donepezil, Galantamine, Rivastigmine) in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, add phosphate buffer, the test compound solution at various concentrations, and the DTNB solution.
-
Initiate the reaction by adding the AChE enzyme solution to each well.
-
Immediately thereafter, add the substrate solution (ATCI) to all wells.
-
Measure the absorbance at 412 nm at regular intervals for a specified period using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mechanism of Action: A Visual Representation
The fundamental mechanism of acetylcholinesterase inhibitors is the prevention of acetylcholine degradation in the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors.
References
A Comparative Analysis of Dehydroglaucine and Other Aporphine Alkaloids: A Guide for Researchers
Introduction: Aporphine alkaloids represent a significant subclass of isoquinoline alkaloids characterized by a tetracyclic dibenzo[de,g]quinoline core. This structural motif endows them with a wide array of pharmacological activities, making them a fertile ground for drug discovery and development. Found in numerous plant families, these compounds have demonstrated potent anticancer, antimicrobial, and neuroactive properties. Dehydroglaucine is a dehydro-aporphine alkaloid found in plants like Corydalis yanhusuo. While its bioactivity is noted in literature, specific quantitative data on its cytotoxic and receptor-binding effects are less prevalent compared to other members of its class. This guide provides a comparative analysis of this compound's reported activities alongside a data-driven comparison of other prominent aporphine alkaloids, offering researchers a valuable reference for future studies.
Section 1: Comparative Anticancer Activity
A significant body of research on aporphine alkaloids focuses on their potential as anticancer agents. Their planar structure is thought to facilitate intercalation with DNA, while other mechanisms include topoisomerase inhibition and induction of apoptosis. While this compound is reported to have anti-tumor properties, specific IC50 values from standardized assays are not widely published.[1] However, extensive data exists for other aporphines, providing a benchmark for the class.
Table 1: Comparative Cytotoxicity (IC50) of Aporphine Alkaloids against Human Cancer Cell Lines
| Alkaloid | Cancer Cell Line | Cell Type | IC50 Value | Exposure Time | Citation |
| Liriodenine | CAOV-3 | Ovarian Carcinoma | 37.3 µM | 24 hours | |
| A549 | Lung Adenocarcinoma | Potent cytotoxic effect reported | - | ||
| Boldine | MDA-MB-231 | Breast Cancer | 46.5 µg/mL | 48 hours | |
| MDA-MB-468 | Breast Cancer | 50.8 µg/mL | 48 hours | ||
| Lysicamine | HCT116 | Colon Carcinoma | 6.64 µg/mL | - | |
| Dehydroleucodine | Various AML lines | Acute Myeloid Leukemia | 5.0 - 18.9 µM | - | [2][3] |
Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions across different studies.
Experimental Protocol: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and the cytotoxic potential of a compound.
-
Cell Plating: Human cancer cells (e.g., A549, MCF-7) are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: The test alkaloid (e.g., Liriodenine) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of final concentrations. The medium from the wells is aspirated, and 100 µL of the medium containing the test compound is added. Control wells receive medium with the solvent alone.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Following incubation, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to an insoluble purple formazan.
-
Solubilization: The culture medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals. The plate is gently agitated on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. A reference wavelength (e.g., 630 nm) may be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 value, defined as the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Visualization of Apoptosis Pathway
Many aporphine alkaloids exert their cytotoxic effects by inducing programmed cell death, or apoptosis. This can occur through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often culminating in the activation of caspase enzymes.
Section 2: Comparative Neuromodulatory Activity
Aporphine alkaloids are well-known for their interactions with central nervous system receptors, particularly dopamine receptors. This activity is the basis for the clinical use of apomorphine in Parkinson's disease. The D1-like (D1, D5) and D2-like (D2, D3, D4) receptor families represent the primary targets. This compound has been identified as an acetylcholinesterase inhibitor, suggesting a role in modulating cholinergic neurotransmission, but its affinity for dopamine receptors is not well-documented.[4][5]
Table 2: Comparative Dopamine Receptor Binding and Functional Activity of Aporphine Alkaloids
| Alkaloid | Receptor Target | Binding Affinity (Ki / IC50) | Functional Activity | Citation |
| Apomorphine | D2 | ~0.95 nM (Ki) | Agonist | [6] |
| Nuciferine | D2 | 62 nM (KB) | Partial Agonist | |
| O-Nornuciferine | D1 | 2.09 µM (IC50) | Agonist | |
| D2 | 1.14 µM (IC50) | Agonist | ||
| Pergolide | D1 | 447 nM (Ki) | Agonist | [7] |
| D2 | High affinity reported | Agonist | [7] | |
| Glaucine | D1 / D2 | Poor affinity reported | - |
Experimental Protocol: Dopamine Receptor Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor subtype, allowing for the determination of its binding affinity (Ki).
-
Tissue/Cell Preparation: Membranes are prepared from brain regions rich in the target receptor (e.g., rat striatum for D2 receptors) or from cell lines engineered to express a specific human dopamine receptor subtype (e.g., CHO cells expressing D2L). The tissue is homogenized in a buffer, followed by centrifugation to isolate the cell membrane fraction, which is then resuspended.
-
Assay Setup: The assay is performed in 96-well plates. Each well contains the membrane preparation, a specific radioligand (e.g., [3H]Spiperone for D2-like receptors) at a fixed concentration near its dissociation constant (Kd), and varying concentrations of the unlabeled test alkaloid.
-
Nonspecific Binding: A set of wells containing a high concentration of a known standard antagonist (e.g., 10 µM haloperidol) is included to determine nonspecific binding.
-
Incubation: The plates are incubated for a defined period (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.
-
Harvesting: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound ligand is washed away.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity (in disintegrations per minute, DPM) is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting the nonspecific binding from the total binding. The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined from a competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualization of Dopamine Receptor Signaling
Dopamine receptors are G-protein-coupled receptors (GPCRs). D1-like receptors typically couple to Gs proteins to stimulate adenylyl cyclase, while D2-like receptors couple to Gi proteins to inhibit it.
Section 3: Experimental Workflow Overview
The discovery and characterization of bioactive alkaloids from natural sources follow a structured workflow, from initial extraction to detailed mechanistic studies.
Conclusion
This compound belongs to the pharmacologically rich class of aporphine alkaloids. While it is known to possess anti-inflammatory, antimicrobial, and potential anti-tumor activities, a lack of publicly available, quantitative data on its cytotoxicity and receptor binding profiles limits a direct, data-driven comparison with its more extensively studied relatives like Liriodenine, Boldine, and Apomorphine. The data presented for these other alkaloids reveal potent activities, with IC50 and Ki values often in the micromolar to nanomolar range, highlighting the therapeutic potential of the aporphine scaffold. This guide provides the necessary context, experimental protocols, and pathway visualizations for researchers to situate future studies on this compound and to explore the vast potential of this important class of natural products.
References
- 1. Cas 22212-26-6,this compound | lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Dehydroleucodine, a Sesquiterpene Lactone from Gynoxys verrucosa, Demonstrates Cytotoxic Activity against Human Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS:22212-26-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. This compound | Antifection | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Dehydroglaucine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies applicable to the quantification of Dehydroglaucine, a bioactive aporphine alkaloid. Due to the limited availability of direct cross-validation studies for this compound, this comparison is based on validated methods for structurally similar aporphine alkaloids. The data presented here serves as a valuable reference for developing and validating analytical methods for this compound in research and quality control settings.
Comparison of Analytical Method Performance
The following table summarizes the performance characteristics of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods, which are commonly employed for the analysis of aporphine alkaloids. These ranges are indicative of what can be expected when developing a method for this compound.
| Parameter | HPLC-UV | UPLC-MS/MS |
| Limit of Detection (LOD) | 13 - 39.1 ng/mL[1][2] | 0.001 - 5.2 ng/mL[3][4] |
| Limit of Quantitation (LOQ) | 20 - 156.3 ng/mL[1][2] | 0.005 - 17.2 ng/mL[3][4] |
| Linearity (r²) | > 0.998[5] | > 0.996[6] |
| Accuracy (% Recovery) | 89.37 - 105.81%[2] | 80 - 120%[3] |
| Precision (%RSD) | < 9.06%[2] | < 17.42%[3] |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques discussed. These protocols are generalized from methods used for related aporphine alkaloids and can be adapted for this compound quantification.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quantification of this compound in various samples, including plant extracts and pharmaceutical formulations.
1. Sample Preparation:
-
Extraction: Macerate the dried and powdered sample (e.g., plant material) with methanol containing 1% acetic acid. Perform the extraction multiple times for exhaustive recovery.
-
Purification: Combine the extracts, concentrate under reduced pressure, and dissolve the residue in an acidified aqueous solution. Wash with a non-polar solvent like ether to remove lipids. Basify the aqueous layer with ammonium hydroxide and extract the alkaloids with a solvent such as dichloromethane.
-
Final Solution: Dry the organic extract over anhydrous sodium sulfate, evaporate to dryness, and reconstitute the residue in methanol to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm membrane before injection.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of:
-
Solvent A: Water with 10 mM ammonium acetate, adjusted to pH 3 with acetic acid.
-
Solvent B: Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at an appropriate wavelength for this compound (typically determined by UV scan).
-
Injection Volume: 20 µL.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for quantifying low concentrations of this compound in complex matrices like biological fluids.[7][8]
1. Sample Preparation:
-
Protein Precipitation (for biological samples): To a plasma or serum sample, add three volumes of cold acetonitrile to precipitate proteins. Vortex and centrifuge at high speed.
-
Extraction: Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Final Solution: Reconstitute the residue in the initial mobile phase composition and filter through a 0.22 µm syringe filter.
2. UPLC-MS/MS Conditions:
-
Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound and an internal standard.
-
Visualizing the Workflow and Validation Concepts
To better understand the experimental processes and the relationship between validation parameters, the following diagrams are provided.
Caption: A generalized workflow for the quantification of this compound using chromatographic methods.
Caption: Key parameters for analytical method validation and their logical relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 3. Statistical mixture design investigation for extraction and quantitation of aporphine alkaloids from the leaves of Unonopsis duckei R.E. Fr. by HPLC–MS/MS [agris.fao.org]
- 4. Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioanalytical method development, in-vivo pharmacokinetic evaluation, ex-vivo platelet aggregation inhibition activity of a novel solid dispersion formulation of ticagrelor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
Dehydroglaucine: A Comparative Analysis of In Vitro and In Vivo Therapeutic Effects
For Researchers, Scientists, and Drug Development Professionals
Dehydroglaucine, an aporphine alkaloid, has demonstrated a range of therapeutic effects both in laboratory settings (in vitro) and in living organisms (in vivo). This guide provides a comparative overview of its known biological activities, supported by available experimental data, to assist researchers and professionals in the field of drug development.
Summary of Therapeutic Effects
This compound has been primarily investigated for its antimicrobial, acetylcholinesterase inhibitory, immunomodulatory, and cardiovascular effects. While in vitro studies have elucidated its direct actions on cellular and molecular targets, in vivo studies have provided insights into its physiological responses and potential therapeutic applications.
Quantitative Data Comparison
The following tables summarize the available quantitative and semi-quantitative data from in vitro and in vivo studies on this compound and its derivatives. A significant challenge in directly correlating in vitro and in vivo effects is the limited availability of comprehensive quantitative data, such as IC50 and Minimum Inhibitory Concentration (MIC) values, in publicly accessible literature.
Table 1: In Vitro Biological Activities of this compound
| Biological Activity | Test System | Key Findings | Quantitative Data |
| Antimicrobial Activity | Various microorganisms | Inhibition of growth of Staphylococcus aureus, Mycobacterium smegmatis, Candida albicans, and Aspergillus niger[1] | Specific MIC values not reported |
| Acetylcholinesterase Inhibition | Acetylcholinesterase enzyme assay | Identified as an acetylcholinesterase inhibitor[1][2] | Specific IC50 values not reported |
| Immunomodulatory Effect | Lipopolysaccharide (LPS)-induced mouse splenocyte proliferation | Significantly higher potency to suppress LPS-induced proliferation compared to its parent compound, glaucine. | Specific IC50 values not reported |
Table 2: In Vivo Biological Activities of this compound Derivatives
| Biological Activity | Animal Model | Derivative | Dosage | Key Findings |
| Hypotensive Effect | Cat | 7-benzoyl-dehydroglaucine (DG4) | 1 mg/kg (intravenous) | Reduced blood pressure by approximately 50% |
| 2.5 mg/kg (intravenous) | Reduced blood pressure by approximately 60% | |||
| Dehydrogenated glaucine derivatives | Duodenal application | Gradual and marked decrease in blood pressure |
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. However, based on standard pharmacological and microbiological methodologies, the following outlines the likely approaches used.
In Vitro Antimicrobial Activity Assay
The antimicrobial activity of this compound was likely determined using broth microdilution or agar diffusion methods.
-
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of specific microorganisms.
-
Methodology (Presumed):
-
Preparation of Inoculum: Standardized suspensions of Staphylococcus aureus, Mycobacterium smegmatis, Candida albicans, and Aspergillus niger were prepared.
-
Assay Setup: Serial dilutions of this compound were prepared in a suitable liquid growth medium in microtiter plates.
-
Inoculation: The microbial suspensions were added to the wells containing the different concentrations of this compound.
-
Incubation: The plates were incubated at an appropriate temperature and for a duration suitable for the growth of each microorganism.
-
Data Analysis: The lowest concentration of this compound that showed no visible growth was recorded as the Minimum Inhibitory Concentration (MIC).
-
In Vitro Acetylcholinesterase Inhibition Assay
The acetylcholinesterase inhibitory activity was likely assessed using a colorimetric method, such as the Ellman's assay.
-
Objective: To measure the ability of this compound to inhibit the activity of the acetylcholinesterase enzyme.
-
Methodology (Presumed):
-
Enzyme and Substrate Preparation: A solution of acetylcholinesterase and its substrate, acetylthiocholine, were prepared.
-
Inhibitor Preparation: Various concentrations of this compound were prepared.
-
Reaction: The enzyme, substrate, and this compound (inhibitor) were mixed in a microplate. In the presence of the inhibitor, the enzymatic breakdown of acetylthiocholine is reduced.
-
Detection: A chromogenic reagent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), was added. The product of the enzymatic reaction reacts with DTNB to produce a colored product.
-
Data Analysis: The absorbance was measured using a spectrophotometer, and the percentage of inhibition was calculated. The IC50 value (the concentration of inhibitor that causes 50% inhibition) would then be determined.
-
In Vitro Splenocyte Proliferation Assay
The immunomodulatory effect of this compound was evaluated by its ability to inhibit the proliferation of mouse splenocytes stimulated with lipopolysaccharide (LPS).
-
Objective: To assess the effect of this compound on the proliferation of immune cells.
-
Methodology (Presumed):
-
Cell Isolation: Spleens were harvested from mice, and splenocytes were isolated.
-
Cell Culture: The splenocytes were cultured in a suitable medium.
-
Stimulation and Treatment: The cells were stimulated with LPS to induce proliferation and simultaneously treated with different concentrations of this compound.
-
Proliferation Measurement: After an incubation period, cell proliferation was measured using methods such as the MTT assay or [3H]-thymidine incorporation.
-
Data Analysis: The inhibitory effect of this compound on splenocyte proliferation was quantified and compared to the control (LPS stimulation without the compound).
-
In Vivo Hypotensive Effect Study
The effect of this compound derivatives on blood pressure was studied in cats.
-
Objective: To determine the in vivo effect of this compound derivatives on arterial blood pressure.
-
Methodology (Presumed):
-
Animal Preparation: Cats were anesthetized, and catheters were inserted for drug administration (intravenous or duodenal) and blood pressure monitoring.
-
Drug Administration: this compound derivatives were administered at specified doses.
-
Blood Pressure Monitoring: Arterial blood pressure was continuously recorded before, during, and after drug administration.
-
Data Analysis: The changes in blood pressure were measured, and the percentage reduction from the baseline was calculated.
-
Signaling Pathways and Logical Relationships
References
Dehydroglaucine's Antimicrobial Profile: A Comparative Analysis with Commercial Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial spectrum of the natural alkaloid Dehydroglaucine against a panel of commercial antibiotics. While quantitative data for this compound is not publicly available, this document summarizes its known antimicrobial activities and presents a detailed comparison with the performance of established drugs, supported by their Minimum Inhibitory Concentration (MIC) values. This guide also includes standardized experimental protocols for antimicrobial susceptibility testing and visual diagrams to illustrate potential mechanisms and workflows.
Antimicrobial Spectrum Comparison
This compound, an aporphine alkaloid, has demonstrated antimicrobial activity against a range of microorganisms, including Gram-positive bacteria, mycobacteria, and fungi.[1] Specifically, it is reported to be active against Staphylococcus aureus, Mycobacterium smegmatis, Candida albicans, and Aspergillus niger.[1]
The following table provides a comparative summary of the Minimum Inhibitory Concentration (MIC) values for several commercial antibiotics against these same microorganisms. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism in vitro and is a key metric for assessing antimicrobial potency.
Data Presentation: Minimum Inhibitory Concentration (MIC) of Commercial Antibiotics (in µg/mL)
| Microorganism | Antibiotic Class | Commercial Antibiotic | MIC Range (µg/mL) |
| Staphylococcus aureus | Penicillins | Oxacillin | ≤0.25 - ≥4[2] |
| Glycopeptides | Vancomycin | <0.5 - 2[3] | |
| Fluoroquinolones | Ciprofloxacin | ≤0.12 - 4 | |
| Aminoglycosides | Gentamicin | 1 - ≥8[2] | |
| Macrolides | Erythromycin | ≤0.12 - >2 | |
| Mycobacterium smegmatis | Aminoglycosides | Kanamycin | 0.03 - 0.1[4] |
| Aminoglycosides | Streptomycin | 0.016 - 80[4][5] | |
| Fluoroquinolones | Ofloxacin | 0.08[4] | |
| Rifamycins | Rifampicin | > MIC of carbapenems, etc. | |
| Carbapenems | Meropenem | Lower than Rifampicin | |
| Candida albicans | Polyenes | Amphotericin B | 0.0625 - >1[6] |
| Azoles | Fluconazole | 0.125 - >64[6] | |
| Azoles | Itraconazole | 0.03125 - >16[6] | |
| Azoles | Voriconazole | 0.0078 - 2[1] | |
| Echinocandins | Caspofungin | 0.25[1] | |
| Aspergillus niger | Polyenes | Amphotericin B | 0.25 - 4 |
| Azoles | Voriconazole | 0.0625 - 1 | |
| Azoles | Itraconazole | 0.5 - 16 | |
| Azoles | Ketoconazole | 0.5 - 16 | |
| Allylamines | Terbinafine | 0.5 - 4 |
Note: The MIC values for this compound are not currently available in the public domain. The provided ranges for commercial antibiotics are compiled from various studies and can vary depending on the specific strain and testing methodology.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the susceptibility of a microorganism to an antimicrobial agent. The most common method is the broth microdilution assay.
Protocol: Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
- Microorganism: A pure culture of the test microorganism (e.g., Staphylococcus aureus, Mycobacterium smegmatis, Candida albicans, or Aspergillus niger).
- Growth Medium: Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Antimicrobial Agent: A stock solution of the test compound (e.g., this compound or a commercial antibiotic) of known concentration.
- 96-Well Microtiter Plates: Sterile, flat-bottom plates.
2. Inoculum Preparation:
- Aseptically pick several colonies of the microorganism from a fresh agar plate.
- Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.
- For filamentous fungi like Aspergillus niger, a conidial suspension is prepared and the concentration is adjusted using a hemocytometer.
- Dilute the standardized inoculum in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Serial Dilution of Antimicrobial Agent:
- Dispense 100 µL of sterile growth medium into all wells of a 96-well plate.
- Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.
- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well. This creates a gradient of decreasing antimicrobial concentrations.
4. Inoculation:
- Add 100 µL of the prepared and diluted microbial inoculum to each well, including a positive control well (containing only medium and inoculum) and a negative control well (containing only medium).
5. Incubation:
- Seal the microtiter plate and incubate under appropriate conditions:
- Bacteria: 35-37°C for 16-20 hours.
- Yeast: 35°C for 24-48 hours.
- Filamentous Fungi: 35°C for 48-72 hours.
6. Determination of MIC:
- After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
- The results can also be read using a microplate reader to measure the optical density at a specific wavelength (e.g., 600 nm).
Visualizations
Plausible Antimicrobial Mechanism of Aporphine Alkaloids
While the precise antimicrobial mechanism of this compound is not fully elucidated, aporphine alkaloids are known to exert their effects through various mechanisms. One plausible pathway involves the intercalation of the planar alkaloid structure into microbial DNA, leading to the inhibition of DNA replication and transcription, ultimately causing cell death.
Caption: Plausible mechanism of aporphine alkaloids.
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps involved in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound.
Caption: Workflow for MIC determination.
References
- 1. In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idexx.com [idexx.com]
- 3. A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kanamycin and Ofloxacin Activate the Intrinsic Resistance to Multiple Antibiotics in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison of the Bioactivities of Dehydroglaucine and Liriodenine
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Promising Aporphine Alkaloids
Dehydroglaucine and Liriodenine, two naturally occurring aporphine alkaloids, have garnered significant interest in the scientific community for their diverse biological activities. This guide provides a comprehensive head-to-head comparison of their bioactivities, supported by available experimental data, to aid researchers in evaluating their potential as therapeutic agents.
I. Overview of Bioactivities
Both this compound and Liriodenine exhibit a range of pharmacological effects, with a notable overlap in their antimicrobial and anticancer properties. However, the extent of research and the depth of understanding of their mechanisms of action differ significantly. Liriodenine has been extensively studied for its potent anticancer effects against a wide array of cancer cell lines, with well-documented mechanisms involving apoptosis induction and cell cycle arrest. This compound, while also showing promise, is more prominently recognized for its acetylcholinesterase inhibitory and antimicrobial activities, with its anticancer and anti-inflammatory potential being less characterized.
II. Anticancer Activity: A Quantitative Comparison
Liriodenine has demonstrated significant cytotoxic effects across numerous cancer cell lines. In contrast, quantitative data on the anticancer activity of this compound is limited in the currently available scientific literature, preventing a direct, robust comparison of potency.
Table 1: In Vitro Cytotoxicity (IC₅₀) of Liriodenine Against Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC₅₀ (µM) | Exposure Time (hours) |
| CAOV-3 | Ovarian Carcinoma | 37.3 ± 1.06 | 24 |
| SKOV-3 | Ovarian Carcinoma | 68.0 ± 1.56 | 24 |
| P-388 | Murine Leukemia | 9.60 | Not Specified |
| KB | Human Epidermoid Carcinoma | 11.02 | Not Specified |
| HT-29 | Colorectal Adenocarcinoma | 10.62 | Not Specified |
| MCF-7 | Breast Adenocarcinoma | 9.20 | Not Specified |
| A549 | Lung Carcinoma | 8.07 | Not Specified |
| ASK | Not Specified | Not Specified | Not Specified |
| Hek-293 | Human Embryonic Kidney | Not Specified | Not Specified |
Importantly, studies have shown that Liriodenine exhibits low cytotoxicity against normal human cell lines, such as the IMR-90 lung fibroblast cell line, suggesting a degree of selectivity for cancer cells[1].
III. Antimicrobial Activity
Both alkaloids have been reported to possess antimicrobial properties. Liriodenine has demonstrated notable antifungal activity, particularly against pathogenic yeasts of the Cryptococcus genus. This compound has been identified as an antimicrobial agent effective against a range of bacteria and fungi.
Table 2: Minimum Inhibitory Concentration (MIC) of Liriodenine and this compound
| Compound | Microorganism | MIC |
| Liriodenine | Cryptococcus neoformans | 3.9 - 62.5 µg/mL |
| Cryptococcus gattii | 3.9 - 62.5 µg/mL | |
| This compound | Staphylococcus aureus | Data not specified |
| Mycobacterium smegmatis | Data not specified | |
| Candida albicans | Data not specified | |
| Aspergillus niger | Data not specified |
Note: While this compound is reported to be active against the listed microorganisms, specific MIC values were not available in the reviewed sources for a direct quantitative comparison.
IV. Anti-inflammatory Activity
Information on the anti-inflammatory properties of both compounds is emerging. One study has indicated that this compound exhibits a significantly higher potency in suppressing lipopolysaccharide (LPS)-induced proliferation of mouse splenocytes compared to its parent compound, glaucine[2]. This suggests a potential anti-inflammatory role, though quantitative data such as IC₅₀ values for inflammatory markers are not yet available. The anti-inflammatory mechanisms of Liriodenine are also an area of ongoing investigation.
V. Other Bioactivities
This compound is recognized as an acetylcholinesterase inhibitor, a property that suggests its potential for investigation in the context of neurological disorders[3]. The kinetics of this inhibition, however, have not been fully elucidated. Liriodenine is also known to be a topoisomerase II inhibitor[4].
VI. Mechanisms of Action & Signaling Pathways
The molecular mechanisms underlying the bioactivities of Liriodenine, particularly its anticancer effects, have been a primary focus of research. In contrast, the signaling pathways modulated by this compound remain largely to be elucidated.
Liriodenine:
Liriodenine's anticancer activity is mediated through multiple pathways, leading to the induction of apoptosis and cell cycle arrest in cancer cells.
-
Apoptosis Induction: Liriodenine triggers programmed cell death by activating the intrinsic apoptotic pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspase-9 and caspase-3[4][5].
-
Cell Cycle Arrest: Liriodenine has been shown to cause cell cycle arrest at different phases in various cancer cell lines. For instance, it induces G2/M phase arrest in A549 lung cancer cells and G1/S phase arrest in Hep G2 and SK-Hep-1 hepatoma cells[4][6].
-
Signaling Pathway Modulation:
-
p53 Pathway: Liriodenine can upregulate the expression of the tumor suppressor protein p53, a key regulator of apoptosis and cell cycle progression[4][5].
-
Hedgehog Pathway: Computational studies suggest that Liriodenine may interact with and inhibit key proteins in the Hedgehog signaling pathway, which is often dysregulated in cancer.
-
Anticancer signaling pathways of Liriodenine.
This compound:
The precise signaling pathways through which this compound exerts its biological effects are not as well-defined. Its acetylcholinesterase inhibitory activity suggests a direct interaction with this enzyme in the cholinergic pathway. Its anti-inflammatory effects likely involve the modulation of inflammatory signaling cascades, a hypothesis supported by its suppression of LPS-induced splenocyte proliferation.
Known and potential bioactivity workflow of this compound.
VII. Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for the evaluation of Liriodenine and this compound.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Liriodenine) and incubated for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the test compound for a specific duration, then harvested and washed.
-
Fixation: Cells are fixed in cold ethanol to permeabilize the cell membrane.
-
Staining: Fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI), in the presence of RNase to eliminate RNA staining.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The resulting DNA content histograms are analyzed to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated with the test compound, and both adherent and floating cells are collected.
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI) (which enters and stains the DNA of cells with compromised membranes, i.e., late apoptotic and necrotic cells).
-
Flow Cytometry: The fluorescence of the stained cells is analyzed by flow cytometry.
-
Data Analysis: The cell population is quadrant-gated to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microplate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The microplate is incubated under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Acetylcholinesterase (AChE) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the acetylcholinesterase enzyme.
-
Reaction Mixture Preparation: A reaction mixture containing a buffer, acetylthiocholine (a substrate for AChE), and DTNB (Ellman's reagent) is prepared.
-
Inhibitor Addition: Various concentrations of the test compound (e.g., this compound) are added to the reaction mixture.
-
Enzyme Addition: The reaction is initiated by the addition of the AChE enzyme.
-
Absorbance Measurement: The rate of production of the yellow-colored product, resulting from the reaction of thiocholine with DTNB, is monitored spectrophotometrically over time.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined.
VIII. Conclusion and Future Directions
This comparative guide highlights the distinct and overlapping bioactivities of this compound and Liriodenine. Liriodenine stands out as a potent and well-characterized anticancer agent with a clear mechanism of action. This compound, while less studied in the context of cancer, shows intriguing potential as an acetylcholinesterase inhibitor and an anti-inflammatory agent that warrants further investigation.
To provide a more definitive head-to-head comparison, future research should focus on:
-
Quantitative evaluation of this compound's anticancer activity against a broad panel of cancer cell lines to determine its IC₅₀ values.
-
Elucidation of the molecular mechanisms and signaling pathways underlying the observed bioactivities of this compound.
-
Direct comparative studies of both alkaloids in the same experimental models to provide a robust assessment of their relative potency and efficacy.
Such studies will be crucial in unlocking the full therapeutic potential of these promising natural compounds.
References
- 1. Liriodenine inhibits the proliferation of human hepatoma cell lines by blocking cell cycle progression and nitric oxide-mediated activation of p53 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Antifection | TargetMol [targetmol.com]
- 4. biomedgrid.com [biomedgrid.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti‐Cancer Effect of Liriodenine on Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Aporphine Alkaloids Emerge as Promising Candidates in Combating Drug-Resistant Cancers
A new frontier in oncology research is exploring the potential of aporphine alkaloid derivatives to overcome the significant challenge of multidrug resistance (MDR) in cancer. While specific research on dehydroglaucine derivatives remains limited, broader investigations into related aporphine compounds demonstrate their potent cytotoxic activity against various cancer cell lines, including those resistant to conventional chemotherapeutic agents. These findings, supported by detailed experimental data, highlight the potential of this class of natural product derivatives in the development of novel anticancer therapies.
Multidrug resistance is a primary cause of chemotherapy failure, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump anticancer drugs out of cancer cells.[1] Natural products and their synthetic derivatives have long been a source of new anticancer agents, with many exhibiting the ability to circumvent these resistance mechanisms.[2] Aporphine alkaloids, a class of isoquinoline alkaloids, are now drawing significant attention for their potential to combat drug-resistant tumors.
Comparative Efficacy of Aporphine Derivatives
While direct comparative data for this compound derivatives against drug-resistant cancer cell lines is not yet available in published literature, studies on other aporphine alkaloids and related compounds provide valuable insights. For instance, certain synthetic derivatives have shown significant potency against MDR cancer cell lines. One study reported that a novel ardeemin derivative, AV200, was significantly more potent than the established MDR modulator verapamil in reversing resistance to doxorubicin, vincristine, and paclitaxel in multidrug-resistant cells.[3] Another study on noscapine derivatives, which are structurally related to aporphine alkaloids, demonstrated their ability to inhibit P-gp function and exhibit synergistic antiproliferative effects when combined with vinblastine, even in P-gp-overexpressing resistant cell lines.[4]
To provide a framework for comparison, the following table summarizes the cytotoxic activity of various compounds against different cancer cell lines, illustrating the potential efficacy range for novel anticancer agents.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 10e (Dihydrotriazine derivative) | HepG-2 (Liver Cancer) | 2.12 | [5] |
| Doxorubicin | CEM/ADR5000 (Multidrug-Resistant Leukemia) | 122.96 | [6] |
| Betulinic Acid | CEM/ADR5000 (Multidrug-Resistant Leukemia) | 7.65 | [6] |
| XR9051 (Diketopiperazine derivative) | H69/LX4, 2780AD, EMT6/AR 1.0 (Various Drug-Resistant Lines) | 0.3 - 0.5 (Concentration for full sensitization) | [7] |
Unraveling the Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of aporphine alkaloids and their derivatives is believed to stem from their ability to induce apoptosis (programmed cell death) and interfere with critical signaling pathways that control cancer cell proliferation and survival.
One of the key proposed mechanisms is the induction of apoptosis through the mitochondrial-dependent pathway. This involves the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, which are the executioners of apoptosis.[8] Novel 2-amino-5-benzylthiazole derivatives, for example, have been shown to induce cleavage of caspase-3 and PARP, increase the levels of the pro-apoptotic protein Bim, and decrease the anti-apoptotic protein Bcl-2 in leukemia cells.[9]
The diagram below illustrates a generalized workflow for screening the anticancer activity of novel compounds, a crucial step in identifying promising therapeutic candidates.
Furthermore, many natural product derivatives are being investigated for their ability to directly inhibit P-glycoprotein, thereby restoring the efficacy of conventional chemotherapeutics.[3][10] The proposed mechanism often involves direct binding to the transporter protein, as depicted in the following signaling diagram.
Detailed Experimental Protocols
The evaluation of the anticancer efficacy of novel compounds relies on a series of well-established experimental protocols.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.[11]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[12]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis by flow cytometry.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[8][13]
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample and is a key technique for studying the effects of compounds on signaling pathways.
-
Protein Extraction: Cells are treated with the test compound, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., caspases, Bcl-2 family proteins, P-gp). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9]
Conclusion
The exploration of aporphine alkaloid derivatives presents a promising avenue for the development of novel therapeutics to combat drug-resistant cancers. Although specific data on this compound derivatives is currently sparse, the broader class of aporphine alkaloids demonstrates significant potential to overcome multidrug resistance through mechanisms such as the induction of apoptosis and the inhibition of drug efflux pumps like P-glycoprotein. Further synthesis and rigorous evaluation of this compound derivatives against a panel of drug-resistant cancer cell lines are warranted to fully elucidate their therapeutic potential and pave the way for future clinical applications.
References
- 1. cdn.techscience.cn [cdn.techscience.cn]
- 2. air.unimi.it [air.unimi.it]
- 3. Reversal of P-glycoprotein-mediated multidrug resistance in vitro by AV200, a new ardeemin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming P-Glycoprotein-Mediated Drug Resistance with Noscapine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydrotriazine derivatives display high anticancer activity and inducing apoptosis, ROS, and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reversal of P-glycoprotein-mediated multidrug resistance by XR9051, a novel diketopiperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis induction of dehydrobruceine B on two kinds of human lung cancer cell lines through mitochondrial-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 10. Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Colorectal Cancer: Potential Reversal Agents among Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitumor activities of biscoumarin and dihydropyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Dehydroglaucine
For Researchers, Scientists, and Drug Development Professionals
Risk Assessment and Engineering Controls
Before handling Dehydroglaucine, a thorough risk assessment must be conducted to identify potential hazards and determine appropriate control measures.[3][4][5][6][7]
-
Engineering Controls : The primary method for controlling exposure should be engineering controls.[8]
-
Weighing and Handling Solids : All handling of this compound powder should be performed in a containment device such as a ventilated balance enclosure, glove box, or a certified chemical fume hood to minimize inhalation of airborne particles.[9][10] Standard fume hoods are less effective for controlling powders, so specialized enclosures are preferred.[9]
-
Handling Solutions : While the risk of aerosolization is lower with solutions, it is still recommended to handle solutions of this compound within a chemical fume hood.
-
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential for preventing skin, eye, and respiratory exposure. The selection of PPE should be based on the specific task being performed.[11][12][13][14]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Task | Required PPE | Rationale |
| Receiving and Storage | - Laboratory Coat- Safety Glasses with Side Shields- Nitrile Gloves | Protects against incidental contact with potentially contaminated packaging. |
| Weighing and Handling Powder | - Disposable Gown with a Solid Front and Long Sleeves- Double Gloving (two pairs of nitrile gloves)- Safety Goggles- N95 or higher-rated Respirator | Provides a higher level of protection against inhalation of fine powders and skin contact.[9][14][15] |
| Preparing Solutions | - Laboratory Coat or Disposable Gown- Nitrile Gloves- Safety Goggles | Protects against splashes of the chemical solution. |
| General Laboratory Operations | - Laboratory Coat- Safety Glasses with Side Shields- Nitrile Gloves | Standard laboratory practice to prevent incidental exposure. |
Experimental Protocols: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Procedure:
-
Gown/Lab Coat: Put on a disposable gown or lab coat, ensuring it is fully buttoned or tied.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye Protection: Put on safety goggles or glasses.
-
Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the gown. Don the second pair of gloves over the first pair.
Doffing Procedure (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.
-
Gown/Lab Coat: Untie or unbutton the gown and carefully pull it away from your body, folding the contaminated outer surface inward. Dispose of it in the designated waste container.
-
Eye Protection: Remove eye protection by handling the earpieces or strap.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer gloves.
-
Respirator (if used): Remove the respirator without touching the front.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Operational Plan for Handling this compound
A clear operational plan ensures consistency and safety in all procedures involving this compound.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a clearly labeled, sealed container in a designated, well-ventilated, and secure area away from incompatible materials.[1]
-
Maintain an accurate inventory of the chemical.
Weighing and Solution Preparation:
-
Prepare the work area by laying down a disposable absorbent bench liner within the containment device.
-
Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) before handling the powder.
-
Carefully weigh the desired amount of this compound.
-
To prepare a solution, add the solvent to the container with the weighed powder slowly to avoid splashing.
-
Cap the container and mix gently until the solid is dissolved.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.[16][17]
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Solid this compound Waste | - Collect in a clearly labeled, sealed, and chemically compatible waste container.- Do not mix with other chemical waste unless compatibility is confirmed.[18] |
| Liquid this compound Waste | - Collect in a labeled, sealed, and leak-proof container.- Segregate halogenated and non-halogenated solvent waste.[18] |
| Contaminated PPE and Materials | - Collect all disposable PPE (gloves, gowns), bench liners, and other contaminated materials in a designated, labeled hazardous waste bag or container.[14] |
-
Follow all institutional and local regulations for the disposal of chemical waste.[16]
-
Never dispose of this compound down the drain.[18]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Spill: In case of a spill, evacuate the area and prevent others from entering. If the spill is small and you are trained to handle it, use an appropriate absorbent material and decontaminate the area. For large spills, contact your institution's environmental health and safety department immediately.
Visualizations
Caption: PPE selection workflow for handling this compound.
References
- 1. twu.edu [twu.edu]
- 2. General Chemical Safety Guidelines [blink.ucsd.edu]
- 3. sbnsoftware.com [sbnsoftware.com]
- 4. sia-toolbox.net [sia-toolbox.net]
- 5. Chemical Risk Assessment and Regulatory Decision Making - American Chemical Society [acs.org]
- 6. intersolia.com [intersolia.com]
- 7. ors.od.nih.gov [ors.od.nih.gov]
- 8. osha.gov [osha.gov]
- 9. reddit.com [reddit.com]
- 10. safety.duke.edu [safety.duke.edu]
- 11. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 12. lindstromgroup.com [lindstromgroup.com]
- 13. Personal Protective Equipment is PPE [hctsolutions.com]
- 14. osha.gov [osha.gov]
- 15. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 16. danielshealth.com [danielshealth.com]
- 17. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 18. documents.uow.edu.au [documents.uow.edu.au]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
